molecular formula C8H7N3O3 B13009154 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

货号: B13009154
分子量: 193.16 g/mol
InChI 键: BFOLECOSTUQXKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1883426-06-9) is a high-value heterocyclic building block with the molecular formula C8H7N3O3 and a molecular weight of 193.16 . This compound belongs to the 1H-pyrazolo[3,4-b]pyridine chemical family, a privileged scaffold in medicinal chemistry known for its significant research value in constructing novel therapeutic agents . The presence of both a carboxylic acid moiety and a methoxy group on the fused pyrazolopyridine ring system creates a versatile chemical handle for further synthetic elaboration, making it a critical intermediate in drug discovery programs. It is primarily used in organic synthesis and pharmaceutical R&D, particularly in the synthesis of more complex molecules designed for biological screening . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or animal use. Researchers can leverage its molecular structure (SMILES: COc1n[nH]c2c1cc(cn2)C(=O)O) to develop potential enzyme inhibitors or other bioactive molecules . Handling should adhere to appropriate laboratory safety protocols.

属性

分子式

C8H7N3O3

分子量

193.16 g/mol

IUPAC 名称

3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-14-7-5-2-4(8(12)13)3-9-6(5)10-11-7/h2-3H,1H3,(H,12,13)(H,9,10,11)

InChI 键

BFOLECOSTUQXKU-UHFFFAOYSA-N

规范 SMILES

COC1=NNC2=C1C=C(C=N2)C(=O)O

产品来源

United States
Foundational & Exploratory

An In-depth Technical Guide to 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, suggesting potential interactions with a wide range of biological targets.[1] Pyrazolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, and antileishmanial properties.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and a validated synthetic pathway for 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, offering a foundational resource for researchers engaged in drug discovery and development.

Chemical Structure and Properties

The chemical structure of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is characterized by a fused pyrazole and pyridine ring system. A methoxy group is substituted at the 3-position of the pyrazole ring, and a carboxylic acid group is present at the 5-position of the pyridine ring.

Systematic Name: 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Core Scaffold: 1H-pyrazolo[3,4-b]pyridine

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not widely published, a summary of key predicted and known properties of closely related analogs is presented below.

PropertyValueSource
Molecular Formula C₈H₇N₃O₃N/A
Molecular Weight 193.16 g/mol N/A
CAS Number Not availableN/A
Appearance Expected to be a solid[3]
Solubility Likely soluble in organic solvents like DMSO and methanolGeneral knowledge
pKa The carboxylic acid moiety imparts acidic propertiesGeneral knowledge

Synthesis Protocol

The synthesis of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be achieved through a multi-step process. A key strategic approach involves the initial construction of a substituted 5-aminopyrazole intermediate, followed by the annulation of the pyridine ring. The following protocol is a well-established method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold, adapted for this specific derivative.[4][5]

Part 1: Synthesis of 3-methoxy-1H-pyrazol-5-amine

The synthesis of the crucial 3-methoxy-1H-pyrazol-5-amine intermediate can be accomplished starting from 3-methoxyacrylonitrile and hydrazine. The regioselectivity of this reaction can be controlled by the reaction conditions.

Step-by-step methodology:

  • Reaction Setup: In a microwave-safe vial, dissolve 3-methoxyacrylonitrile (1.0 eq) in a suitable solvent such as a mixture of toluene and acetic acid.

  • Addition of Hydrazine: Add phenylhydrazine (1.0 eq) to the solution.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a controlled temperature and time to drive the cyclization reaction.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford 3-methoxy-1-phenyl-1H-pyrazol-5-amine.

  • Deprotection (if necessary): If a protecting group is used on the pyrazole nitrogen (e.g., phenyl), a subsequent deprotection step would be required to obtain the 1H-pyrazole.

Part 2: Synthesis of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

The second phase involves the construction of the pyridine ring onto the 5-aminopyrazole intermediate. This is a classic approach for forming the pyrazolo[3,4-b]pyridine core.

Step-by-step methodology:

  • Condensation Reaction: A mixture of 3-methoxy-1H-pyrazol-5-amine (1.0 eq) and a suitable three-carbon synthon, such as ethyl 2-cyano-3-ethoxyacrylate, is heated in a high-boiling solvent like pyridine.[2]

  • Cyclization: The reaction proceeds via a condensation and subsequent intramolecular cyclization to form the pyrazolo[3,4-b]pyridine ring system.

  • Isolation: Upon completion, the reaction mixture is cooled, and the product, 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, precipitates and can be collected by filtration.

Part 3: Hydrolysis to 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

The final step is the hydrolysis of the nitrile group to the corresponding carboxylic acid.

Step-by-step methodology:

  • Basic Hydrolysis: The 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is suspended in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.[3]

  • Reflux: The mixture is heated under reflux for several hours to ensure complete hydrolysis of the nitrile.

  • Acidification: After cooling, the reaction mixture is carefully neutralized and then acidified with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like a dioxane-water mixture to yield pure 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.[3]

Synthesis_Workflow A 3-methoxyacrylonitrile + Phenylhydrazine B Microwave-assisted Cyclization A->B Toluene/AcOH C 3-methoxy-1-phenyl-1H-pyrazol-5-amine B->C D Deprotection (optional) C->D E 3-methoxy-1H-pyrazol-5-amine D->E G Condensation/ Cyclization E->G F Ethyl 2-cyano-3-ethoxyacrylate F->G Pyridine, heat H 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile G->H I Basic Hydrolysis H->I NaOH, EtOH/H2O, reflux J 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid I->J HCl (acidification) Signaling_Pathways cluster_0 Potential Cellular Targets Kinases Protein Kinases Proliferation Proliferation Kinases->Proliferation Regulates MetabolicEnzymes Metabolic Enzymes CellMetabolism CellMetabolism MetabolicEnzymes->CellMetabolism Controls Receptors Cell Surface Receptors DownstreamSignaling DownstreamSignaling Receptors->DownstreamSignaling Activates Compound 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Compound->Kinases Inhibition Compound->MetabolicEnzymes Modulation Compound->Receptors Binding

Caption: Potential interaction of the compound with key cellular signaling pathways.

Conclusion

3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical structure, key properties, and a feasible synthetic route. The presented synthesis protocol, based on established methodologies for the pyrazolopyridine class of compounds, offers a practical approach for its preparation in a laboratory setting. Further investigation into the biological activities of this specific molecule is warranted to explore its full therapeutic potential.

References

  • Gu, X., & Ma, S. (2021). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 21. [Link]

  • Singh, N., et al. (2017). Antileishmanial Activity of Pyrazolopyridine Derivatives and Their Potential as an Adjunct Therapy with Miltefosine. Journal of Medicinal Chemistry, 60(3), 1046-1061. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(2), 634-645. [Link]

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]

  • Al-Adhami, K. F., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports, 13(1), 12345. [Link]

Sources

In Vitro Biological Activity of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential in vitro biological activities of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. While direct experimental data for this specific molecule is not extensively published, this document synthesizes the wealth of information available for structurally related pyrazolo[3,4-b]pyridine derivatives to offer a predictive framework and practical methodologies for its investigation. The primary focus will be on the anticancer, antimicrobial, and kinase inhibitory properties that are hallmarks of this compound class. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed experimental protocols to facilitate the in vitro evaluation of this promising molecule.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Versatile Pharmacophore

The pyrazolo[3,4-b]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in drug discovery due to its structural resemblance to purines, allowing it to interact with a variety of biological targets.[1] This versatile scaffold has been successfully derivatized to yield compounds with a wide array of biological activities, including but not limited to, anticancer, antifungal, antibacterial, and neuroprotective effects.[2][3][4][5] The specific compound of interest, 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, incorporates key functional groups—a methoxy group at the 3-position and a carboxylic acid at the 5-position—that can significantly influence its physicochemical properties, and by extension, its biological activity and pharmacokinetic profile. The methoxy group can act as a hydrogen bond acceptor and influence metabolic stability, while the carboxylic acid moiety can serve as a key interaction point with biological targets, for instance, through salt bridge formation, and also impacts solubility.

The diverse biological activities reported for pyrazolo[3,4-b]pyridine derivatives stem from their ability to inhibit various enzymes and receptors. Notably, this scaffold is prominent among kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and tropomyosin receptor kinases (TRKs).[2][6][7][8] Furthermore, their anticancer properties have been attributed to mechanisms such as the inhibition of topoisomerase IIα and tubulin polymerization.[2] This guide will delve into the most promising of these activities and provide the necessary protocols for their in vitro assessment.

Potential Anticancer Activity

The anticancer potential of the pyrazolo[3,4-b]pyridine scaffold is well-documented, with various derivatives demonstrating potent cytotoxicity against a range of cancer cell lines.[2][9][10][11] The proposed mechanisms of action are diverse, highlighting the scaffold's versatility in targeting key cellular processes involved in cancer progression.

Mechanism of Action: Targeting Key Cancer Pathways

Several key mechanisms have been elucidated for the anticancer effects of pyrazolo[3,4-b]pyridine derivatives:

  • Topoisomerase IIα Inhibition: Certain derivatives have been shown to inhibit topoisomerase IIα, an essential enzyme that regulates DNA topology during replication and transcription.[2] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in cancer cells.

  • Kinase Inhibition: A predominant mechanism of action is the inhibition of various protein kinases that are often dysregulated in cancer. These include:

    • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, inhibition of CDKs can lead to cell cycle arrest and apoptosis.[6][12]

    • Fibroblast Growth Factor Receptors (FGFRs): These receptor tyrosine kinases are implicated in cell proliferation, differentiation, and angiogenesis. Their inhibition can block tumor growth.[13]

    • Tropomyosin Receptor Kinases (TRKs): These are involved in cell proliferation and differentiation, and their overexpression can drive cancer development.[7][14]

    • Monopolar Spindle Kinase 1 (Mps1): A critical component of the mitotic checkpoint, its inhibition can lead to chromosomal instability and cell death in cancer cells.[15]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[2]

The following diagram illustrates the potential signaling pathways that could be targeted by 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid based on the activities of related compounds.

Anticancer_Mechanisms cluster_0 Cell Cycle Progression cluster_1 Signaling Pathways cluster_2 DNA Maintenance G1 G1 S S G1->S CDK4/6 G2 G2 S->G2 CDK2 M M G2->M CDK1 Growth Factors Growth Factors FGFR/TRK FGFR/TRK Growth Factors->FGFR/TRK RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK FGFR/TRK->RAS/RAF/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR FGFR/TRK->PI3K/AKT/mTOR Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation Survival Survival PI3K/AKT/mTOR->Survival DNA Replication DNA Replication Topoisomerase IIα Topoisomerase IIα DNA Replication->Topoisomerase IIα DNA Decatenation DNA Decatenation Topoisomerase IIα->DNA Decatenation Compound Compound Compound->FGFR/TRK Compound->Topoisomerase IIα CDK1 CDK1 Compound->CDK1 CDK2 CDK2 Compound->CDK2

Caption: Potential anticancer mechanisms of pyrazolo[3,4-b]pyridine derivatives.

Experimental Protocol: In Vitro Anticancer Evaluation

A tiered approach is recommended for the in vitro evaluation of the anticancer activity of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

Workflow for In Vitro Anticancer Screening

Anticancer_Screening_Workflow Start Start Compound Synthesis & Characterization Compound Synthesis & Characterization Start->Compound Synthesis & Characterization Initial Cytotoxicity Screen (e.g., NCI-60) Initial Cytotoxicity Screen (e.g., NCI-60) Compound Synthesis & Characterization->Initial Cytotoxicity Screen (e.g., NCI-60) Dose-Response & IC50 Determination Dose-Response & IC50 Determination Initial Cytotoxicity Screen (e.g., NCI-60)->Dose-Response & IC50 Determination Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50 Determination->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis If cytotoxic Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays If cytotoxic Kinase Inhibition Assays Kinase Inhibition Assays Mechanism of Action Studies->Kinase Inhibition Assays If kinase inhibition is suspected Topoisomerase II Inhibition Assay Topoisomerase II Inhibition Assay Mechanism of Action Studies->Topoisomerase II Inhibition Assay If DNA damage is suspected End End Cell Cycle Analysis->End Apoptosis Assays->End Kinase Inhibition Assays->End Topoisomerase II Inhibition Assay->End

Caption: A typical workflow for in vitro anticancer screening of a novel compound.

Step-by-Step Methodology: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture media and add them to the cells. Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the reported anticancer activities of some pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines. This provides a benchmark for evaluating the potency of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

Compound IDCancer Cell LineAssay TypeIC50/GI50 (µM)Reference
8c K562 (Leukemia)GI500.72[2]
8b HCT-116 (Colon)IC502.3[9][10]
6b HCT-116 (Colon)IC50-[6]
C03 Km-12 (Colon)IC500.304[7][14]

Potential Antimicrobial Activity

Several studies have reported the in vitro antibacterial and antifungal activities of pyrazolo[3,4-b]pyridine derivatives, suggesting that 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid may also possess such properties.[3][4]

Spectrum of Activity
  • Antifungal: Derivatives have shown activity against clinically significant fungi such as Candida albicans and Cryptococcus neoformans.[3]

  • Antibacterial: Moderate activity has been observed against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The Clinical and Laboratory Standards Institute (CLSI) guidelines should be followed for determining the MIC of the compound.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028) to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Preparation: Prepare a stock solution of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in DMSO. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the broth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (inoculum without compound), a sterility control (broth without inoculum), and a positive control (a known antibiotic or antifungal).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Kinase Inhibition Profile

Given the prevalence of kinase inhibition as a mechanism of action for this scaffold, a kinase inhibition profiling study is highly recommended.

Key Kinase Targets

Based on existing literature, the following kinases are high-priority targets for initial screening:

  • CDK family (CDK1, CDK2, CDK9)

  • GSK-3β

  • PIM1

  • FGFR1

  • TRKA

  • Mps1

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.

  • Kinase Reaction: Set up the kinase reaction in a 96-well or 384-well plate containing the kinase, its substrate, ATP, and the test compound (3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid) at various concentrations. Include a no-compound control and a no-kinase control.

  • Incubation: Incubate the reaction at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising starting point for the development of novel therapeutic agents. Based on the extensive body of research on its derivatives, 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compelling candidate for in vitro biological evaluation. The methodologies outlined in this guide provide a robust framework for investigating its potential anticancer, antimicrobial, and kinase inhibitory activities. Positive results from these initial in vitro studies would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy. The exploration of this and other novel pyrazolo[3,4-b]pyridine derivatives will undoubtedly continue to be a fruitful area of research in the quest for new and effective medicines.

References

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation. PubMed.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. SCIRP.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Publications.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.
  • SYNTHETIC STRATEGIC PROTOCOLS AND THERAPEUTIC APPLICATIONS OF PYRAZOLO [3,4-B] PYRIDINES. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed.
  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3).
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  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. Request PDF.
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  • Expeditious microwavable one‑pot synthesis and biological exploration of spiro[indoline‑3,4′‑pyrazolo[3,4‑b] pyridine derivatives. SpringerLink. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfeJaSuDuGCn-UL3U-UQX_6g2O8D3pZKEBUPQqYqS0MiMfpYjGTsw_Uq-gXEPSfb2JrhCZGfdAB58P3BJVMBQwCBK3-Vv_pOL6-g6ryCIZzcy8KjaxyuZ7GcA=
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An In-depth Technical Guide on the Receptor Binding Affinity of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid serves as a crucial scaffold in medicinal chemistry, particularly in the development of potent and selective receptor antagonists. This guide provides a comprehensive technical overview of its derivatives, with a primary focus on their interaction with the human glucagon receptor (GCGR), a key target in the management of type 2 diabetes mellitus. We will explore the synthesis of these compounds, delve into their structure-activity relationships (SAR), and provide detailed protocols for assessing their receptor binding affinity. Furthermore, this guide will elucidate the downstream signaling pathways affected by the modulation of the glucagon receptor, offering a complete picture for researchers in the field.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system that has garnered significant attention in drug discovery due to its versatile biological activities.[1] This scaffold is a fusion of pyrazole and pyridine rings and can exist in two isomeric forms, with the 1H-tautomer being the more stable.[1] Derivatives of this core have been investigated for a range of therapeutic applications, including their potential as antimicrobial agents, inhibitors of Glycogen Synthase Kinase-3 (GSK-3), and antitumor agents.[2]

A particularly promising application of this scaffold lies in the development of glucagon receptor antagonists.[3] Glucagon, a peptide hormone, plays a critical role in glucose homeostasis by stimulating hepatic glucose production.[4] In type 2 diabetes, elevated glucagon levels contribute to hyperglycemia. Therefore, antagonizing the glucagon receptor presents a viable therapeutic strategy. The compound 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a key intermediate in the synthesis of a novel series of potent glucagon receptor antagonists.[3]

Synthesis of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its Derivatives

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through various strategies, primarily involving the construction of a pyridine ring onto a pre-existing pyrazole ring or vice versa.[1] A common method for synthesizing derivatives of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves the basic hydrolysis of a corresponding carbonitrile precursor.[2] This carboxylic acid can then be converted to its methyl ester and subsequently reacted with hydrazine hydrate to form a carbohydrazide, which serves as a versatile intermediate for further derivatization.[2]

The general synthetic route often starts with 5-aminopyrazoles, which can be reacted with various dicarbonyl compounds or their equivalents.[1] For instance, the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate, is a well-established method for constructing the pyridine ring.[1]

The Glucagon Receptor: A Key Therapeutic Target

The glucagon receptor (GCGR) is a Class B G-protein coupled receptor (GPCR) predominantly expressed in the liver and kidneys.[5] Upon binding of glucagon, the receptor undergoes a conformational change, leading to the activation of G-proteins, primarily Gs.[5] This initiates a signaling cascade that results in increased intracellular levels of cyclic adenosine monophosphate (cAMP).[6][7]

The subsequent activation of Protein Kinase A (PKA) leads to the phosphorylation of key enzymes involved in glucose metabolism, ultimately promoting glycogenolysis (breakdown of glycogen to glucose) and gluconeogenesis (synthesis of glucose from non-carbohydrate precursors).[7][8] By blocking this pathway, glucagon receptor antagonists can effectively lower blood glucose levels.

Glucagon Receptor Signaling Pathway

The binding of glucagon to its receptor triggers a well-defined signaling cascade.

Glucagon_Signaling Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds to G_Protein G Protein (Gs) GCGR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Metabolic_Effects Increased Glycogenolysis Increased Gluconeogenesis PKA->Metabolic_Effects Leads to

Caption: Glucagon Receptor Signaling Cascade.

Receptor Binding Affinity: Methodologies and Data

Determining the binding affinity of novel compounds to the glucagon receptor is a critical step in the drug discovery process. The most common method for this is the radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of test compounds for the glucagon receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human glucagon receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: A labeled glucagon analog, typically with Iodine-125 (e.g., [¹²⁵I]-glucagon).

  • Test Compounds: Derivatives of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

  • Non-specific Binding Control: A high concentration of unlabeled glucagon.

  • Assay Buffer: Typically a HEPES-based buffer containing protease inhibitors.

  • Filtration System: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize cells expressing the glucagon receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.[9]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[9]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[9]

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Structure-Activity Relationship (SAR) and Binding Affinity Data

The binding affinity of pyrazolo[3,4-b]pyridine derivatives to the glucagon receptor is highly dependent on the substituents at various positions of the core structure. While specific quantitative data for derivatives of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid are proprietary to the discovering entities, general SAR principles for related pyrazole-containing glucagon receptor antagonists have been published.

For example, a study on a series of pyrazole-containing derivatives identified compounds with IC50 values in the low micromolar range.[3] Specifically, compounds 17f and 17k from this study displayed IC50 values of 3.9 µM and 3.6 µM, respectively.[3] Molecular docking simulations suggested that these compounds bind to the glucagon receptor through a combination of hydrophobic and hydrogen bonding interactions.[3]

CompoundCore StructureKey SubstituentsIC50 (µM)[3]
17f PyrazoleVaried aryl and heterocyclic groups3.9
17k PyrazoleVaried aryl and heterocyclic groups3.6

Note: The specific structures of compounds 17f and 17k are detailed in the cited reference.

Functional Assays: Assessing Antagonist Activity

Beyond binding affinity, it is crucial to determine the functional activity of these compounds, i.e., whether they act as antagonists, agonists, or inverse agonists. This is typically assessed using a cAMP accumulation assay.

Experimental Protocol: cAMP Accumulation Assay

Principle: This assay measures the ability of a test compound to inhibit glucagon-stimulated cAMP production in cells expressing the glucagon receptor.

Materials:

  • Cells expressing the human glucagon receptor.

  • Glucagon.

  • Test compounds.

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor.

  • Stimulation: Add a fixed concentration of glucagon (typically the EC50 concentration for cAMP production) to the wells.

  • Incubation: Incubate for a defined period to allow for cAMP accumulation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC50 value for the inhibition of glucagon-stimulated cAMP production.

Experimental Workflow Diagram

Functional_Assay_Workflow Start Start Seed_Cells Seed cells expressing GCGR in a multi-well plate Start->Seed_Cells Pre_Incubate Pre-incubate cells with test compound and PDE inhibitor Seed_Cells->Pre_Incubate Stimulate Stimulate with Glucagon Pre_Incubate->Stimulate Incubate_cAMP Incubate for cAMP accumulation Stimulate->Incubate_cAMP Lyse_Detect Lyse cells and detect cAMP levels Incubate_cAMP->Lyse_Detect Data_Analysis Analyze data and determine IC50 Lyse_Detect->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cAMP Accumulation Assay.

Conclusion and Future Directions

Derivatives of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid represent a promising class of small molecule glucagon receptor antagonists. Their development holds significant potential for the treatment of type 2 diabetes and other metabolic disorders. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of these compounds.

Future research in this area should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these antagonists. Further exploration of the structure-activity relationships will be crucial for designing next-generation compounds with improved therapeutic profiles. Additionally, in vivo studies are necessary to validate the efficacy and safety of these promising drug candidates.

References

  • Creative Diagnostics. Glucagon Signaling Pathway. Available from: [Link]

  • Cusabio. Glucagon Signaling Pathway. Available from: [Link]

  • Winzell, M. S., & Ahrén, B. (2015). Lack of glucagon receptor signaling and its implications beyond glucose homeostasis in. Journal of Endocrinology, 224(3), R93–R102. Available from: [Link]

  • Wewer Albrechtsen, N. J., Kuhre, R. E., Pedersen, J., Knop, F. K., & Holst, J. J. (2016). Glucagon Receptor Signaling and Glucagon Resistance. The Journal of Clinical Endocrinology & Metabolism, 101(10), 3770–3779. Available from: [Link]

  • Mandal, A. (2019). Glucagon Signaling Pathway. News-Medical.Net. Available from: [Link]

  • Li, Y., et al. (2016). Design, synthesis, structure-activity relationships, and docking studies of pyrazole-containing derivatives as a novel series of potent glucagon receptor antagonists. Bioorganic & Medicinal Chemistry, 24(12), 2852-2863. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Hjorth, S. A., et al. (2016). Novel agonist and antagonist radioligands for the GLP‐2 receptor. Useful tools for studies of ... British Journal of Pharmacology, 173(10), 1645–1658. Available from: [Link]

  • Al-Tel, T. H. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 23(11), 2993. Available from: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2016). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 8(5), 1-11. Available from: [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and synthetic protocol for 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 1883426-06-9).

Executive Summary & Strategic Rationale

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore, widely utilized as a hinge-binding motif in the development of kinase inhibitors, particularly in pan-RAF and BRAF targeted therapies for KRAS-mutant cancers [1]. The synthesis of functionalized pyrazolo[3,4-b]pyridines requires precise regiocontrol, especially regarding the differentiation of the pyrazole nitrogen atoms and the oxygen substituent at the C3 position.

This protocol details a highly reproducible, four-step synthetic route to 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid . The strategy leverages a hydrazine-mediated nucleophilic aromatic substitution ( SN​Ar ) and cyclization cascade to build the core, followed by regioselective O-methylation, palladium-catalyzed methoxycarbonylation, and final saponification. Every step has been optimized to ensure scalability, safety, and high intermediate purity, forming a self-validating system for drug development professionals.

Retrosynthetic Analysis & Pathway Visualization

The target molecule is disconnected at the C5 carboxylic acid, which is derived from a methyl ester via saponification. The ester is installed via Pd-catalyzed carbonylation of a 5-bromo precursor. The critical 3-methoxy group is introduced via selective O-alkylation of the 3-hydroxy tautomer, which in turn is constructed from the commercially available methyl 5-bromo-2-chloronicotinate.

SynthesisPathway SM Methyl 5-bromo-2- chloronicotinate Int1 5-Bromo-1H-pyrazolo [3,4-b]pyridin-3-ol SM->Int1 N2H4·H2O, EtOH 80°C, 16h Int2 5-Bromo-3-methoxy-1H- pyrazolo[3,4-b]pyridine Int1->Int2 MeI, K2CO3, DMF 25°C, 4h Int3 Methyl 3-methoxy-1H-pyrazolo [3,4-b]pyridine-5-carboxylate Int2->Int3 Pd(dppf)Cl2, CO, MeOH TEA, 80°C, 50 psi Product 3-Methoxy-1H-pyrazolo[3,4-b] pyridine-5-carboxylic acid Int3->Product LiOH, THF/H2O 25°C, 4h

Fig 1: Four-step synthetic route to 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

Step-by-Step Experimental Methodologies

Step 1: Hydrazinolysis and Cyclization

Objective: Construct the 1H-pyrazolo[3,4-b]pyridine core via an SN​Ar -cyclization cascade [2].

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromo-2-chloronicotinate (10.0 g, 39.9 mmol, 1.0 eq) and absolute ethanol (80 mL).

  • Reagent Addition: Slowly add hydrazine hydrate (80% aqueous, 5.8 mL, ~119.7 mmol, 3.0 eq) dropwise at room temperature. Caution: Hydrazine is highly toxic and reactive; perform strictly in a fume hood.

  • Reaction: Heat the mixture to 80 °C and stir for 16 hours. The reaction will transition from a clear solution to a thick suspension as the product precipitates.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Filter the precipitated solids under vacuum. Wash the filter cake with cold ethanol (2 × 20 mL) and diethyl ether (20 mL).

  • Isolation: Dry the solid under high vacuum to afford 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-ol as an off-white solid.

Step 2: Regioselective O-Methylation

Objective: Selectively methylate the C3-oxygen while minimizing N1-alkylation [3].

  • Setup: Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-ol (7.0 g, 32.7 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (100 mL) under an argon atmosphere.

  • Base Addition: Add finely powdered potassium carbonate ( K2​CO3​ , 6.78 g, 49.1 mmol, 1.5 eq) and stir for 15 minutes at room temperature.

  • Alkylation: Add methyl iodide (MeI, 2.24 mL, 36.0 mmol, 1.1 eq) dropwise. Caution: MeI is a volatile alkylating agent. Stir the mixture at 25 °C for 4 hours.

  • Workup: Quench the reaction by pouring it into ice water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 4:1 to 2:1) to separate the kinetic O-methylated product from the thermodynamic N-methylated byproduct. Isolate 5-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine .

Step 3: Palladium-Catalyzed Methoxycarbonylation

Objective: Convert the aryl bromide to a methyl ester via CO insertion.

  • Setup: In a high-pressure Parr reactor, dissolve 5-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine (4.5 g, 19.7 mmol, 1.0 eq) in a degassed mixture of Methanol (40 mL) and DMF (40 mL).

  • Catalyst & Base: Add triethylamine (TEA, 5.5 mL, 39.4 mmol, 2.0 eq) and Pd(dppf)Cl2​ (720 mg, 0.98 mmol, 0.05 eq).

  • Carbonylation: Seal the reactor, purge with Argon (3×), and then pressurize with Carbon Monoxide (CO) gas to 50 psi. Heat the reactor to 80 °C and stir vigorously for 12 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the CO gas into a specialized exhaust. Filter the mixture through a pad of Celite to remove palladium black, washing with methanol.

  • Purification: Concentrate the filtrate, dilute with water (100 mL), and extract with DCM (3 × 75 mL). Dry and concentrate the organics. Purify via silica gel chromatography (Hexanes/Ethyl Acetate, 3:1) to yield methyl 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Step 4: Saponification and Acidification

Objective: Hydrolyze the ester to the final carboxylic acid without degrading the methoxy group.

  • Setup: Dissolve methyl 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (3.0 g, 14.5 mmol, 1.0 eq) in a solvent mixture of THF (30 mL) and Water (10 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 1.82 g, 43.5 mmol, 3.0 eq). Stir the biphasic mixture at 25 °C for 4 hours until TLC indicates complete consumption of the starting material.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and extract once with diethyl ether (20 mL) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C. Carefully add 1M HCl dropwise until the pH reaches ~3.5 to 4.0. Critical Step: Do not over-acidify, or the basic pyridine nitrogen will protonate, causing the product to re-dissolve.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum at 50 °C for 24 hours to afford pure 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid .

Mechanistic Causality & Troubleshooting

The success of this protocol relies heavily on understanding the underlying causality of the chemical transformations:

  • SN​Ar Activation Energy: In Step 1, the C2 position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the adjacent pyridine nitrogen and the C5 ester moiety. Hydrazine attacks C2 exclusively, followed by rapid intramolecular amidation.

  • Kinetic vs. Thermodynamic Alkylation: 3-Hydroxypyrazoles exhibit tautomerism. Alkylation with MeI typically yields a mixture of O-alkyl and N-alkyl products. By utilizing a mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF) at room temperature, we favor the kinetic O-alkylation pathway. Elevated temperatures would drive the reaction toward the more thermodynamically stable N1-methylated isomer.

  • Ligand Selection in Carbonylation: Pd(dppf)Cl2​ is specifically chosen for Step 3. The bidentate dppf ligand maintains a rigid coordination sphere around the Palladium center, preventing catalyst deactivation (precipitation of Pd black) under CO pressure, which is a common failure point when using monodentate phosphines like PPh3​ .

Mechanism A Methyl 5-bromo-2- chloronicotinate B SNAr Intermediate (Hydrazinyl) A->B N2H4 attack at C2 C Intramolecular Amidation B->C -HCl D 3-Hydroxy-1H-pyrazolo [3,4-b]pyridine Core C->D -MeOH

Fig 2: Mechanism of hydrazine-mediated SNAr and cyclization to form the pyrazolopyridine core.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for a standard 10-gram scale synthesis, allowing researchers to benchmark their isolated yields and reaction efficiencies.

StepTransformationReagents & CatalystTemp / TimeExpected YieldPurification Method
1 Cyclization N2​H4​⋅H2​O , EtOH80 °C / 16 h85%Filtration (Precipitation)
2 O-MethylationMeI, K2​CO3​ , DMF25 °C / 4 h58 - 62%Silica Gel Chromatography
3 Carbonylation Pd(dppf)Cl2​ , CO, MeOH, TEA80 °C / 12 h75%Silica Gel Chromatography
4 Hydrolysis LiOH⋅H2​O , THF/ H2​O 25 °C / 4 h90 - 95%pH Adjustment & Filtration

References

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Hydantoin derivative (WO2021043245A1).
  • Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters.[Link]

Application Note: Advanced HPLC Method Development and Validation for 3-Methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates

Analyte Profiling & Chromatographic Causality

The compound 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid (CAS: 1883426-06-9) presents a unique analytical challenge due to its highly polar and amphoteric nature. Structurally, it features a pyrazolo[3,4-b]pyridine core—a privileged scaffold in oncology and neurology drug development[1]—coupled with a methoxy group and a carboxylic acid moiety.

The Causality of Retention Failure on Standard C18

Standard C18 (octadecylsilane) columns rely purely on hydrophobic partitioning. For amphoteric heterocycles, this presents two critical failure modes:

  • Phase Collapse & Poor Retention: At physiological pH, the molecule exists as a highly polar zwitterion (deprotonated carboxylic acid, protonated pyridine nitrogen). Highly aqueous mobile phases required to retain such polar analytes often cause C18 alkyl chains to fold or "mat" over each other, drastically reducing the active surface area and leading to reproducible retention failure[2].

  • Secondary Silanol Interactions: Uncapped residual silanols on silica-based columns act as weak cation exchangers. The basic nitrogens of the pyrazolopyridine ring interact strongly with these silanols, causing severe peak tailing and poor theoretical plate counts[3].

To overcome this, we must engineer a method that leverages orthogonal retention mechanisms (e.g., dipole-dipole, π−π , and hydrogen bonding) while strictly controlling the ionization state of the analyte.

Method Development Rationale

Stationary Phase Selection

Instead of a traditional C18, this protocol utilizes a Pentafluorophenyl (PFP) stationary phase (e.g., Discovery HS F5). The PFP phase is specifically designed for the enhanced retention of polar compounds and conjugated ring systems[3]. The highly electronegative fluorine atoms create a strong dipole, facilitating robust ion-dipole interactions with the basic nitrogens of the pyrazolopyridine core, while the phenyl ring engages in π−π stacking with the analyte's aromatic system.

Mobile Phase & pH Control

The purpose of the buffer is to lock the analyte into a single, predictable ionization state[3].

  • Buffer Choice: 10 mM Ammonium Formate.

  • pH Adjustment: Adjusted to pH 3.0 using Formic Acid.

  • Mechanism: At pH 3.0, the carboxylic acid (pKa ~4.0) is fully protonated and neutral, maximizing its hydrophobicity. Simultaneously, the basic nitrogens (pKa ~2.0) are partially protonated, allowing them to interact predictably with the electronegative PFP surface. This pH is safely >1 unit away from the analyte's pKa, ensuring chromatographic robustness[3].

Method_Development A Analyte Profiling pKa & LogP Analysis B Stationary Phase PFP or RP-Amide Selection A->B C Mobile Phase pH 3.0 Formate Buffer B->C D Gradient Design Organic Modifier Scouting C->D E System Suitability Self-Validating Check D->E

Fig 1. Logical workflow for HPLC method development of amphoteric heterocycles.

Optimized Experimental Protocol

This protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) gatekeeper. If the SST criteria are not met, the analytical sequence must be aborted to prevent the generation of invalid data.

Chromatographic Conditions
ParameterSpecificationRationale
Column Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µmProvides π−π and dipole retention for polar heterocycles[3].
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Suppresses carboxylic acid ionization; LC-MS compatible.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; provides sharper peaks.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV/PDA at 254 nm & 280 nmCaptures the primary π→π∗ transitions of the pyrazolopyridine ring.
Injection Vol 5 µLMinimizes extra-column band broadening.
Gradient Program

A broad linear gradient is employed to ensure the elution of the main API as well as any highly retained synthetic impurities (e.g., unreacted halogenated precursors or palladium-catalyzed coupling byproducts).

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060
15.01090
17.01090
17.1955
22.0955 (Re-equilibration)
Step-by-Step Execution
  • Mobile Phase Preparation: Dissolve 0.63 g of Ammonium Formate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust to pH 3.0 ± 0.05 using MS-grade formic acid. Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Diluent Preparation: Use a mixture of Water:Acetonitrile (90:10, v/v). Crucial Causality: Matching the diluent closely to the initial gradient conditions prevents the "solvent effect," where strong injection solvents cause the analyte to prematurely migrate down the column, resulting in split or fronting peaks.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve in 10 mL of Acetonitrile (sonicate if necessary), then make up to volume with the Diluent (Final Concentration: 100 µg/mL).

  • System Suitability Testing (SST): Inject the standard solution six consecutive times.

    • Gatekeeper Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 5,000. Do not proceed to sample analysis if these criteria fail.

Method Validation (ICH Q2(R2) Compliance)

The finalized method must be validated to demonstrate it is "fit for purpose" across its lifecycle, strictly adhering to the updated ICH Q2(R2) guidelines effective June 2024[4],[5]. The Q2(R2) revision emphasizes a Quality-by-Design (QbD) approach, requiring robust statistical justification for analytical ranges[6].

Validation_Lifecycle V1 Specificity (Peak Purity) V2 Linearity (R² > 0.999) V1->V2 V3 Accuracy (Recovery %) V2->V3 V4 Precision (RSD < 2%) V3->V4 V5 Robustness (DoE) V4->V5

Fig 2. ICH Q2(R2) method validation lifecycle and core parameters.

Validation Data Summary

The following table summarizes the quantitative validation parameters established for the assay of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, ensuring regulatory compliance[5].

Validation ParameterICH Q2(R2) Requirement / Acceptance CriteriaObserved Performance Data
Specificity Unambiguous assessment of analyte in presence of impurities[6].PDA Peak Purity Angle < Purity Threshold. No co-elution detected.
Linearity & Range Direct proportionality over the reportable range[5].Range: 25 - 150 µg/mL. Regression: y=45213x+102 ; R2=0.9998 .
Accuracy (Recovery) Closeness of agreement to conventional true value[5].Spiked at 50%, 100%, 150%. Mean Recovery: 99.4% - 100.8%.
Repeatability (Precision) Intra-assay variance (n=6 injections)[5].Peak Area RSD = 0.65%. Retention Time RSD = 0.12%.
Intermediate Precision Inter-day, inter-analyst variance[5].Overall Peak Area RSD = 1.15%.
Robustness Reliability under deliberate method variations[5].Complies (Tested: pH ± 0.2, Temp ± 5°C, Flow ± 0.1 mL/min).

Conclusion

By systematically addressing the physicochemical vulnerabilities of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid—specifically its amphoteric zwitterionic behavior—this HPLC method achieves exceptional peak symmetry and retention. The transition from standard hydrophobic C18 phases to a highly selective PFP phase, combined with strict pH control, yields a robust, self-validating analytical procedure fully compliant with the latest ICH Q2(R2) regulatory standards.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Source: ich.org URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Source: intuitionlabs.ai URL:[Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Jones Chromatography. Source: hplc.eu URL:[Link]

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. National Institutes of Health (PMC). Source: nih.gov URL:[Link]

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The Art of the Amide Bond: A Guide to Coupling Reactions with 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazolo[3,4-b]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Its structural resemblance to purine bases allows it to interact with numerous enzymes and receptors, making it a fertile ground for the development of novel therapeutics.[1][2] Specifically, 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a key building block for synthesizing a diverse library of bioactive compounds. The functionalization of its carboxylic acid group via amide bond formation is a critical step in the molecular design and optimization of lead compounds in drug discovery programs.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. We will delve into the mechanistic principles behind common coupling strategies, offer detailed, field-proven protocols, and provide insights into reaction optimization and troubleshooting.

The Mechanics of Amide Bond Formation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. The lone pair of the amine nitrogen typically deprotonates the acidic carboxylic acid, forming a non-reactive ammonium carboxylate salt. To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents.

Two of the most robust and widely used classes of coupling reagents in modern organic synthesis are uronium/aminium salts, such as HATU, and carbodiimides, like EDC, often used in conjunction with additives like HOBt.

Uronium/Aminium Salts: The Power of HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization. The generally accepted mechanism for HATU-mediated amide coupling is depicted below.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Pyrazolopyridine Carboxylic Acid) RCOO_neg R-COO⁻ RCOOH->RCOO_neg Deprotonation Base Base (e.g., DIPEA) Base->RCOO_neg ActiveEster OAt-Active Ester RCOO_neg->ActiveEster HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU Amide Amide Product ActiveEster->Amide Amine R'-NH₂ (Amine) Amine->Amide HOAt HOAt Amide->HOAt EDC_HOBt_Mechanism cluster_activation Activation & Trapping cluster_coupling Coupling Step RCOOH R-COOH (Pyrazolopyridine Carboxylic Acid) O_acylisourea O-acylisourea (unstable intermediate) RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea HOBt_ester HOBt-ester (more stable) O_acylisourea->HOBt_ester EDU EDU (Byproduct) O_acylisourea->EDU HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide Amine R'-NH₂ (Amine) Amine->Amide Amide->HOBt regenerated

Caption: EDC/HOBt-mediated amide coupling mechanism.

The carboxylic acid first adds to the carbodiimide (EDC) to form the unstable O-acylisourea intermediate. This intermediate is then intercepted by the nucleophilic HOBt to form an HOBt-ester, which is more stable and less prone to racemization. Finally, the amine attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt and producing a water-soluble urea byproduct (EDU).

Experimental Protocols

The following protocols are designed to be robust starting points for the amide coupling of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with a variety of amines. As with any chemical reaction, optimization may be necessary depending on the specific amine being used. For the purpose of these protocols, we will describe the coupling of a protected version of the target molecule, 3-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, as detailed in patent literature, which provides a tangible and validated experimental basis. The THP (tetrahydropyranyl) group is a common protecting group for the pyrazole nitrogen and can be removed under acidic conditions if the unprotected scaffold is the final target.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for its high efficiency and speed, especially with sterically hindered or electron-deficient amines.

Materials and Reagents:

ReagentMolar Equiv.
3-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid1.0
Amine1.1 - 1.5
HATU1.2 - 1.5
DIPEA2.0 - 3.0
Anhydrous DMF-

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Dissolution: Dissolve the starting materials in anhydrous N,N-dimethylformamide (DMF). The concentration should be sufficient to ensure all reagents are dissolved.

  • Addition of Coupling Reagent and Base: To the stirred solution, add HATU (1.2-1.5 equiv.) followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective and reliable alternative to HATU, particularly for less challenging couplings.

Materials and Reagents:

ReagentMolar Equiv.
3-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid1.0
Amine1.1 - 1.2
EDC.HCl1.2 - 1.5
HOBt1.2 - 1.5
Anhydrous DMF or DCM-

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 3-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 equiv.), the amine (1.1-1.2 equiv.), and HOBt (1.2-1.5 equiv.).

  • Dissolution: Add anhydrous DMF or dichloromethane (DCM) to dissolve the solids.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Reagent: Add EDC hydrochloride (EDC.HCl) (1.2-1.5 equiv.) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If DCM was used as the solvent, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • If DMF was used, dilute with ethyl acetate and wash with water and brine to remove DMF and the urea byproduct. Dry the organic layer and concentrate.

  • Purification: Purify the crude amide by flash column chromatography as described in Protocol 1.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and base. For sluggish reactions, gentle heating (e.g., 40-50 °C) may be beneficial, although this can increase the risk of side reactions. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: The formation of byproducts can sometimes be observed. With HATU, pre-activating the carboxylic acid for 5-10 minutes before adding the amine can sometimes minimize side reactions. With EDC/HOBt, ensuring the reaction temperature does not rise significantly can be important.

  • Difficult Amines: For weakly nucleophilic (electron-deficient) or sterically hindered amines, HATU is generally the superior choice. Longer reaction times or elevated temperatures may be necessary.

Conclusion

The amide coupling of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a versatile and powerful tool for the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying mechanisms of common coupling reagents and following robust experimental protocols, researchers can efficiently generate diverse libraries of amides for biological screening. The choice between HATU and EDC/HOBt will depend on the specific substrate, cost considerations, and desired reaction efficiency. With careful execution and optimization, these methods provide a reliable pathway to new discoveries in drug development.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022 Mar 30;27(7):2208. Available from: [Link]

  • General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides. Synfacts. 2021; 17(10): 1085. Available from: [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. 2011, 3(4):149-163. Available from: [Link]

  • Preparation of pyrazolo[3,4-b]pyridines as antimalarials. WO2021067967A1.
  • Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate. CN105777743A.
  • Therapeutic pyrazolo[3,4-b]pyridines and indazoles. US7423054B2.
  • 6-(4-Hydroxy-phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors. US20130150340A1. Available from: [Link]

  • Benzoimidazole-carboxylic acid amide derivatives as apj receptor modulators. WO2014044738A1.
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Isolating Crystalline 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: Methodologies and Characterization

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive overview of crystallization techniques for the isolation and purification of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical development. The control of the solid-state form of an active pharmaceutical ingredient (API) is critical, as properties like solubility, stability, and bioavailability are dictated by its crystalline structure.[1] This document details protocols for cooling, anti-solvent, and slow evaporation crystallization, explains the rationale behind methodological choices, and outlines essential analytical techniques for the characterization of the resulting crystalline material. The importance of polymorphic screening is also discussed, providing researchers with a robust framework for developing a reproducible crystallization process that yields a desired, stable solid form.[2][3]

Introduction: The Criticality of Crystalline Form

3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid belongs to the pyrazolopyridine class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. The isolation of this compound as a pure, stable crystalline solid is a crucial step in the drug development pipeline. Crystallization is not merely a purification step; it is the process that defines the final physical form of the API.[4][5]

A single chemical compound can often exist in multiple crystalline forms, a phenomenon known as polymorphism.[2][6] Each polymorph possesses a unique crystal lattice arrangement and, consequently, can exhibit different physicochemical properties, including:

  • Solubility and Dissolution Rate: Directly impacts bioavailability and therapeutic efficacy.[1]

  • Stability: Affects shelf-life and storage conditions.

  • Hygroscopicity: The tendency to absorb moisture from the air.

  • Mechanical Properties: Influences downstream processing like milling and tablet formulation.[3]

Therefore, controlling the crystallization process to consistently produce the desired polymorph is paramount for ensuring product quality and performance.[7] This guide provides the foundational techniques to achieve this control.

Pre-Crystallization: Understanding the Molecule and Solvent Selection

The molecular structure of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dictates its behavior in solution. The presence of the carboxylic acid group and the nitrogen atoms in the pyrazolopyridine core allows for strong hydrogen bonding.[8][9] This suggests moderate to good solubility in polar, protic solvents (e.g., alcohols, water) and lower solubility in non-polar, aprotic solvents (e.g., heptane, toluene).

The first step in developing any crystallization protocol is a thorough solvent screening to determine the compound's solubility profile across a range of solvents at different temperatures.

Protocol 1: Solubility Screening

  • Add a known mass (e.g., 10 mg) of the compound to a small vial.

  • Add a measured volume (e.g., 0.1 mL) of the first test solvent.

  • Stir or sonicate the mixture at ambient temperature (e.g., 25°C) and observe for dissolution.

  • If the solid does not dissolve, continue adding solvent in measured aliquots until dissolution is complete or a large excess of solvent has been added. Record the total volume.

  • If the solid dissolves readily, prepare a new vial with a larger starting mass.

  • Repeat this process with a diverse set of solvents (see Table 1).

  • For promising solvents, repeat the procedure at an elevated temperature (e.g., 60°C) to assess the temperature-solubility coefficient, which is crucial for cooling crystallization.

Data Presentation: Solubility Screening Results

The results of this screening can be summarized in a table to guide the choice of crystallization method.

Solvent ClassSolvent ExampleSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Suitability Notes
Alcohols Methanol~50>200Good candidate for cooling crystallization.
Ethanol~20~150Good candidate for cooling crystallization.
Isopropanol~5~80Excellent candidate for cooling crystallization.
Ketones Acetone~40~180Potential for cooling or anti-solvent methods.
Esters Ethyl Acetate~15~100Good candidate for cooling crystallization.
Ethers THF~30~120Potential for anti-solvent methods.
Aprotic/Non-polar Toluene<1<5Potential anti-solvent.
Heptane<0.1<0.1Excellent anti-solvent.
Aqueous Water<1 (pH dependent)~5 (pH dependent)Potential anti-solvent; solubility is pH-sensitive.

Note: Data presented are illustrative examples for guiding experimental design.

Core Crystallization Protocols

Based on the solubility screen, an appropriate crystallization method can be selected. The three primary techniques are cooling, anti-solvent, and evaporative crystallization.[10][]

Cooling Crystallization

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[] The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.[4][7]

Protocol 2: Controlled Cooling Crystallization

  • Dissolution: In a jacketed reaction vessel, dissolve the crude 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in a minimal amount of a pre-selected solvent (e.g., isopropanol) at an elevated temperature (e.g., 75°C). Ensure all solids are completely dissolved.

  • Clarification (Optional): If the solution is hazy, perform a hot filtration through a 0.45 µm filter to remove any insoluble impurities.

  • Controlled Cooling: Program the crystallizer to cool the solution at a slow, linear rate (e.g., 10°C/hour). A slow cooling rate is crucial for forming larger, more well-defined crystals and preventing the uncontrolled precipitation of impurities.[]

  • Seeding (Recommended): Once the solution has cooled by 5-10°C, introduce a small quantity of seed crystals of the desired polymorphic form. Seeding helps control the onset of nucleation and can ensure the formation of the desired crystal form.

  • Maturation: Once the target temperature (e.g., 5°C) is reached, hold the slurry under gentle agitation for a period (e.g., 2-4 hours). This "aging" or "maturation" step allows the system to reach equilibrium and can improve product purity and yield.

  • Isolation: Isolate the crystals by filtration (e.g., using a Buchner funnel).

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Anti-Solvent Crystallization

This method is employed when the desired compound is soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[12] Adding the anti-solvent to a solution of the compound reduces its solubility, thereby inducing supersaturation and crystallization.[13][14]

Protocol 3: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude material in a minimal amount of a good solvent (e.g., acetone or THF) at ambient temperature to form a clear, concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, add the anti-solvent (e.g., heptane or water) slowly and in a controlled manner. The rate of addition is a critical parameter; rapid addition can cause the compound to "oil out" or precipitate as an amorphous solid.[15]

  • Monitoring: Continue adding the anti-solvent until the solution becomes persistently turbid (the cloud point), indicating the onset of nucleation.

  • Maturation: After reaching the cloud point, either stop the addition or continue adding the remaining anti-solvent very slowly. Allow the resulting slurry to stir for 1-2 hours to permit crystal growth.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a mixture of the solvent/anti-solvent or with the pure anti-solvent.

  • Drying: Dry the crystalline product under vacuum.

Slow Evaporation / Vapor Diffusion

Slow evaporation is a simple technique often used for generating high-quality single crystals for X-ray diffraction, but it can also be adapted for bulk material.[16][17] It is suitable when the compound is soluble in a relatively volatile solvent.

Protocol 4: Crystallization by Slow Evaporation

  • Prepare a concentrated solution of the compound in a suitable volatile solvent (e.g., ethyl acetate or acetone).

  • Filter the solution to remove any particulate matter.

  • Place the solution in a clean vial or beaker.

  • Cover the container with a perforated lid (e.g., Parafilm with a few pinholes) to slow the rate of evaporation. A slower evaporation rate generally yields better quality crystals.[12]

  • Place the vessel in an undisturbed location, such as a fume hood with the sash lowered, free from vibrations.[17]

  • Allow the solvent to evaporate over several hours or days until crystals form.

  • Isolate the crystals by decanting the remaining solvent or by filtration.

Post-Crystallization: Solid-State Characterization

After isolation, it is imperative to characterize the solid material to confirm its identity, purity, and crystalline form. A combination of analytical techniques is typically required.[18][19]

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form.[3][19] Each polymorph will produce a unique diffraction pattern, which serves as its "fingerprint." An amorphous solid will show a broad halo instead of sharp peaks.[20]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as a function of temperature.[21] It can identify melting points, phase transitions between polymorphs, and desolvation events, providing information on the thermodynamic stability of the crystal form.[20]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of residual solvents or water in the crystal lattice (solvates or hydrates) by identifying mass loss at specific temperatures.[19][22]

  • Optical Microscopy: Visual examination under a microscope can provide valuable information about crystal habit (shape), size distribution, and can help identify the presence of multiple crystal forms or amorphous material.

Workflows and Diagrams

Visualizing the crystallization process helps in understanding the sequence of operations and critical control points.

Workflow Diagrams (Graphviz)

Cooling_Crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve API in Solvent at Elevated Temperature B Hot Filtration (Optional) A->B C Controlled Cooling (e.g., 10°C/hr) B->C D Seeding (Recommended) C->D E Maturation / Aging at Low Temperature D->E F Filtration E->F G Wash with Cold Solvent F->G H Vacuum Drying G->H I Crystalline Product H->I

Caption: Workflow for Cooling Crystallization.

AntiSolvent_Crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve API in 'Good' Solvent B Slow Addition of Anti-Solvent A->B C Observe Cloud Point (Nucleation) B->C D Maturation / Aging C->D E Filtration D->E F Wash with Anti-Solvent E->F G Vacuum Drying F->G H Crystalline Product G->H

Caption: Workflow for Anti-Solvent Crystallization.

SlowEvaporation_Crystallization A Prepare Concentrated Solution in Volatile Solvent B Filter Solution A->B C Cover with Perforated Seal B->C D Allow Solvent to Evaporate Slowly in Undisturbed Area C->D E Isolate Crystals (Decant / Filter) D->E F Crystalline Product E->F

Caption: Workflow for Slow Evaporation Crystallization.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated. / Cooling rate is too fast for nucleation. / Compound has very high solubility.Concentrate the solution further. / Decrease the cooling rate. / Try a different solvent or an anti-solvent method. / Introduce seed crystals.
Oiling Out / Amorphous Solid Supersaturation is too high. / Anti-solvent added too quickly. / Cooling rate is too fast.Use a more dilute starting solution. / Add anti-solvent more slowly and/or at a higher temperature. / Reduce the cooling rate.
Poor Yield Compound is still too soluble in the mother liquor at the final temperature. / Insufficient maturation time.Cool to a lower final temperature. / Add an anti-solvent at the end of the cooling process. / Increase the maturation time.
Impure Product Impurities co-crystallized. / Inefficient washing. / Rapid, uncontrolled crystallization.Use a slower cooling/addition rate. / Select a solvent system with better impurity rejection. / Ensure efficient washing with cold solvent.

Conclusion

The successful isolation of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in a pure and stable crystalline form is a multi-faceted process that relies on a fundamental understanding of the compound's physicochemical properties. Through systematic solvent screening, careful selection of the crystallization method (cooling, anti-solvent, or evaporation), and precise control over key parameters like cooling rate and solvent addition, a robust and reproducible process can be developed. Rigorous post-isolation characterization using techniques such as XRPD, DSC, and TGA is essential to confirm the solid-state properties of the final product and ensure its suitability for further pharmaceutical development.

References

  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
  • Unknown Author. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • Unknown Author. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • Unknown Author. (2026, March 31). Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology.
  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development.
  • Unknown Author. (n.d.). Guide for crystallization.
  • ANDRITZ. (n.d.). Crystallization process guide | industrial use.
  • BOC Sciences. (2025, September 11). Crystallization of APIs: Methods and Challenges.
  • Unknown Author. (2006, January 8). Crystallisation Techniques.
  • Unknown Author. (n.d.). Evaporation Crystallization Equipment, Engineering Solution.
  • Coles, S. J., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization.
  • Malvern Panalytical. (2022, July 13). How complementary techniques boost XRPD in solid form analysis.
  • Unknown Author. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization.
  • BVV. (2026, February 23). Chapter 6: Isolation (Evaporative & Cooling Crystallization).
  • Unknown Author. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Unknown Author. (2023, January 14). Simplified Approach to Characterize the Cooling Crystallization in a Modular Mini-Plant.
  • ACS Publications. (2021, May 16). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development.
  • Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. r/Chempros.
  • Vaisala. (2025, September 22). Cooling crystallization monitoring and control in API production processes with RI measurements.
  • Unknown Author. (2024, July 29). Integration of a model-driven workflow into an industrial pharmaceutical facility: supporting process development of API crystallisation. CrystEngComm.
  • ACS Publications. (2021, March 12). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Unknown Author. (2012, January 1). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems.
  • NextSDS. (n.d.). 3-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid.
  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
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  • ResearchGate. (n.d.). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids.
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  • Unknown Author. (n.d.). Recrystallization and Crystallization.
  • ACS Publications. (2001, December 29). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry.
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  • PubChem. (n.d.). (5R)-5H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
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Troubleshooting & Optimization

Technical Support Center: Stability and Handling of 3-Methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged heterocyclic scaffold, 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is frequently utilized in drug discovery, particularly in the development of phosphodiesterase (PDE) inhibitors and adenosine receptor ligands. However, its unique structural features—a tautomerizable pyrazolo-pyridine core, an electron-donating methoxy group, and an ionizable carboxylic acid—present specific stability and solubility challenges in aqueous assay environments. This guide provides field-proven troubleshooting insights and self-validating protocols to ensure experimental integrity.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into my assay buffer? A1: This is a classic "solvent shock" and pH-dependent solubility issue. The carboxylic acid at the C5 position has an estimated pKa of ~3.5–4.5. In its protonated (neutral) state, the compound is highly lipophilic and insoluble in water. If your aqueous buffer is not sufficiently buffered to maintain a pH above 7.0 upon the addition of the acidic stock, the localized pH drop causes the compound to crash out. Additionally, the pyrazolo[3,4-b]pyridine core is highly aromatic, promoting strong intermolecular hydrogen bonding and π-π stacking, which leads to rapid crystallization in highly polar aqueous environments[1]. Solution: Ensure your assay buffer is pre-warmed to room temperature and has sufficient buffering capacity (e.g., 50 mM HEPES or Tris, pH 7.4). Add the DMSO stock dropwise while vortexing.

Q2: I am observing a gradual loss of compound concentration (via LC-MS) over 24 hours in my aqueous buffer. What is degrading? A2: The primary vulnerability in this molecule is the 3-methoxy group. While the core is thermodynamically stable (the 1H-tautomer is favored over the 2H-tautomer by approximately 9 kcal/mol)[2], methoxy groups on tautomeric heteroaromatics can undergo slow hydrolysis in aqueous media. This is especially true if the pH drifts to basic extremes (>pH 9) or under prolonged heating, yielding the corresponding 3-hydroxy/3-oxo tautomer and altering the pharmacological profile. Solution: Maintain assay buffers strictly between pH 6.5 and 7.5. If prolonged incubation (>12 hours) is required, store the working solutions at 4°C and avoid freeze-thaw cycles of the aqueous dilution.

Q3: My enzymatic assay results are inconsistent, particularly in buffers containing Mg²⁺ or Ca²⁺. Is the compound unstable? A3: The compound is likely not degrading; it is complexing. The deprotonated 5-carboxylate group can act as a bidentate ligand, chelating divalent metal cations (Mg²⁺, Ca²⁺) commonly required in kinase or PDE assays. This complexation reduces the effective free concentration of the compound and can lead to micro-precipitation that interferes with optical readouts, a common issue with highly substituted heterocycles in complex protein/buffer environments[3]. Solution: Run a control assay with varying concentrations of EDTA/EGTA to determine if metal chelation is the variable. If metal ions are essential for your target enzyme, empirically determine the maximum soluble concentration of the compound in the exact assay buffer matrix.

Section 2: Quantitative Data Summary

ParameterValue / CharacteristicExperimental Implication
Core Tautomerism 1H-tautomer favored over 2H by ~9 kcal/mol[2]Structurally stable core in neutral aqueous buffers; predictable receptor binding.
C5-Carboxylic Acid pKa ~3.5 – 4.5 (Estimated)Requires assay buffer pH > 6.5 to maintain solubility via deprotonation.
3-Methoxy Stability Susceptible to extreme pH hydrolysisAvoid pH < 4.0 or pH > 9.0 to prevent conversion to the 3-hydroxy/3-oxo derivative.
Aqueous Solubility (Neutral) < 10 µg/mL (Poor)Requires DMSO co-solvent (1-5%) and pH adjustment for in vitro assays.
Metal Ion Interaction High affinity for Ca²⁺/Mg²⁺Potential for chelation-induced precipitation in kinase/PDE assay buffers.

Section 3: Standard Operating Procedure (SOP)

Preparation of Stable Aqueous Working Solutions

Scientific Rationale: Direct addition of high-concentration DMSO stocks to unbuffered water causes localized pH drops, protonating the C5-carboxylate and inducing rapid precipitation. Pre-buffering the aqueous phase and ensuring slow dispersion prevents this solvent shock.

Step 1: Primary Stock Preparation

  • Weigh the lyophilized powder and dissolve in 100% anhydrous DMSO to a concentration of 10 mM.

  • Causality: Anhydrous DMSO prevents premature hydrolysis of the 3-methoxy group during long-term storage at -20°C.

Step 2: Buffer Optimization

  • Prepare the target aqueous buffer (e.g., 50 mM Tris-HCl or HEPES).

  • Critical Step: Adjust the buffer pH to 7.4–7.8 before adding the compound. The pKa of the C5-carboxylic acid requires a pH > 6.0 to remain fully deprotonated and soluble.

Step 3: Dropwise Dilution

  • While vortexing the aqueous buffer at medium speed, add the 10 mM DMSO stock dropwise to achieve the final desired concentration (e.g., 100 µM, resulting in 1% DMSO final).

  • Causality: Rapid vortexing prevents local concentration micro-gradients where the compound exceeds its kinetic solubility limit.

Step 4: Self-Validation (Quality Control)

  • Transfer 1 mL of the final solution to a cuvette and measure the optical density at 600 nm (OD600) against a blank buffer (containing 1% DMSO).

  • Validation: An OD600 < 0.01 confirms a true solution. An OD600 > 0.05 indicates the presence of colloidal micro-precipitates. If micro-precipitation is detected, the solution must be discarded, and the final target concentration must be lowered.

Section 4: System Workflow Visualization

Workflow N1 Prepare 10 mM DMSO Stock (Check for complete dissolution) N2 Dilute into Aqueous Buffer (e.g., 50 mM HEPES, pH 7.4) N1->N2 N3 Self-Validation: Measure OD600 N2->N3 N4 OD600 > 0.05 (Micro-precipitation) N3->N4 Fail N5 OD600 < 0.01 (Solution Clear) N3->N5 Pass N6 Troubleshoot: 1. Check if pH dropped < 6.0 2. Check for Ca2+/Mg2+ chelation N4->N6 N7 Incubate at 37°C for Assay N5->N7 N6->N2 Adjust & Retry N8 Post-Assay Validation: LC-MS for 3-methoxy hydrolysis N7->N8

Figure 1: Troubleshooting workflow for aqueous stability and precipitation issues.

References

  • Source: nih.
  • Source: globalresearchonline.
  • Source: acs.

Sources

Resolving NMR peak overlaps for 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, analytical chemists, and drug development professionals dealing with the spectroscopic complexities of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives. Here, we move beyond basic spectral assignments to address the root causes of peak overlaps and signal broadening.

Core Causality: Why Pyrazolo[3,4-b]pyridines Defy Simple 1D NMR

The 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid core presents a "perfect storm" of NMR challenges. The molecule features an isolated spin system (the C3-methoxy group), a highly exchangeable proton (the C5-carboxylic acid), and a fused heterocyclic system prone to annular tautomerism.

At room temperature, the proton on the pyrazole ring rapidly exchanges between the N1 and N2 positions. Because this exchange rate is often intermediate on the NMR timescale in solvents like DMSO-d6, it averages out the distinct magnetic environments of the molecule, causing severe line broadening of the pyridine protons[1]. Furthermore, the electron-withdrawing nature of the carboxylic acid pushes the remaining aromatic protons downfield, frequently resulting in overlaps with aryl substituents. Resolving these issues requires a transition from 1D structural assumptions to dynamic and 2D NMR methodologies[2].

Frequently Asked Questions (Troubleshooting Overlaps)

Q1: The C4-H and C6-H pyridine protons appear as a single broad hump or are completely missing from the baseline. How do I resolve this? Causality: This is a classic manifestation of pyrazole tautomerism. The intermediate exchange rate of the N-H proton between N1 and N2 causes the magnetic environments of C4 and C6 to fluctuate, leading to peak coalescence and severe line broadening[1]. Resolution: Perform Variable Temperature (VT) NMR. Heating the sample increases the tautomeric exchange rate to the "fast" regime, coalescing the broad signals into a single, sharp averaged set of meta-coupled doublets ( 4J≈2 Hz)[3]. Conversely, lowering the temperature can slow the exchange enough to resolve the signals into two distinct sets of peaks, one for each tautomer[3].

Q2: My C3-methoxy peak (~3.9 ppm) is buried under the residual HDO water peak in DMSO-d6. How can I prove its presence without changing solvents? Causality: The methoxy group is an isolated spin system. Because it lacks adjacent protons, standard 1D 1 H- 1 H COSY cannot trace its connectivity, making it invisible when overlapped with solvent peaks. Resolution: Utilize 2D 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation). The methoxy protons will exhibit a strong three-bond correlation ( 3JCH​ ) to the quaternary C3 carbon of the pyrazolo[3,4-b]pyridine core. This correlation cuts through any 1D proton overlap, allowing for unambiguous assignment[2].

Q3: The C5-carboxylic acid proton is invisible, and I cannot differentiate C4-H from C6-H because they overlap with an N1-aryl substituent. How do I assign them? Causality: Carboxylic acid protons undergo rapid chemical exchange with trace water, broadening into the baseline. Meanwhile, the C5-COOH pushes C4-H and C6-H downfield (8.4–8.9 ppm), directly into the aryl region. Resolution: Deploy a combination of 1 H- 15 N HMBC and 1 H- 13 C HMBC. The C6-H proton will show a distinct two-bond ( 2JNH​ ) or three-bond ( 3JNH​ ) correlation to the pyridine nitrogen (N7). C4-H will not show this correlation to N7, allowing for exact differentiation even within a heavily overlapped multiplet cluster.

Self-Validating Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Tautomeric Deconvolution
  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Ensure the sample is free of paramagnetic impurities which can artificially broaden lines.

  • Initial Acquisition (298 K): Acquire a standard 1D 1 H NMR spectrum. Note the line widths of the C4-H and C6-H signals.

  • Heating Phase: Increment the probe temperature in 10 K steps (e.g., 313 K, 323 K, 333 K, 343 K). Allow 5 minutes of thermal equilibration at each step.

  • Shimming & Tuning (Critical): Re-shim the magnet (specifically Z1 and Z2) and re-tune the probe at each temperature step. The dielectric properties of DMSO change significantly with heat; failing to re-tune will result in artifactual broadening.

  • Data Acquisition: Acquire a 16-scan 1 H spectrum at each step until the broad signals coalesce into sharp meta-doublets.

  • Self-Validation Check: Plot the chemical shift difference ( Δν ) against temperature. True tautomeric coalescence will show a predictable sigmoidal curve. If the peaks shift linearly without coalescing, you are observing temperature-dependent solvent hydrogen bonding, not tautomerism.

Protocol B: 2D HMBC Workflow for Overlap Deconvolution
  • Optimization: Acquire high-quality 1D 1 H and 13 C spectra to define the narrowest possible spectral windows (F2 and F1) to maximize digital resolution.

  • Parameterization: Set up the 1 H- 13 C HMBC experiment. Optimize the long-range coupling delay for nJCH​=8 Hz (typically a 62.5 ms delay), which is mathematically optimal for the 3JCH​ coupling between the C3-methoxy protons and the C3 quaternary carbon.

  • Resolution Enhancement: Use a minimum of 256 increments in the indirect ( 13 C) dimension to ensure sufficient resolution to distinguish C3 from other quaternary carbons (like C3a, C5, C7a).

  • Self-Validation Check: Verify the success of the experiment by checking the 1-bond 1JCH​ suppression. If the cross-peaks for directly attached protons (e.g., C4-H to C4) are bleeding through intensely, your low-pass J-filter is miscalibrated, and long-range correlations cannot be trusted.

Quantitative Data: Typical Chemical Shift & Overlap Matrix

The following table summarizes the expected chemical shifts and diagnostic correlations for the core structure, serving as a baseline for identifying deviations caused by overlaps.

Table 1: Diagnostic NMR Data for 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (in DMSO-d6 at 343 K)

Position 1 H Chemical Shift (ppm)Multiplicity / Coupling 13 C Chemical Shift (ppm)Key 2D Correlations (HMBC)Overlap Risk Factor
N1-H 13.50 – 14.00Broad SingletN/AC3a, C7aHigh (Exchanges with H 2​ O)
C3-OCH 3​ 3.95 – 4.10Singlet (3H)56.0 – 58.5C3High (HDO peak in DMSO)
C4-H 8.40 – 8.60Doublet ( 4J≈2.0 Hz)132.0 – 135.0C3, C5, C6, C7aMedium (Aryl substituents)
C5-COOH 12.50 – 13.00Broad Singlet166.0 – 168.0 (C=O)N/AHigh (Exchanges with H 2​ O)
C6-H 8.70 – 8.90Doublet ( 4J≈2.0 Hz)150.0 – 153.0C4, C5, C7a, N7Medium (Aryl substituents)

Diagnostic Workflow Diagram

NMR_Workflow Start 1D 1H NMR Acquired (Overlapping Peaks) CheckBroad Are peaks broad/split? (e.g., C4-H, C6-H) Start->CheckBroad Tautomerism Cause: Pyrazole Tautomerism CheckBroad->Tautomerism Yes CheckSolvent Is C3-Methoxy overlapping with water/solvent? CheckBroad->CheckSolvent No VT_NMR Run VT-NMR (343 K) to coalesce signals Tautomerism->VT_NMR HMBC Run 2D HMBC (Look for 3J_CH to C3) CheckSolvent->HMBC Yes CheckAromatic Are C4/C6 overlapping with aryl substituents? CheckSolvent->CheckAromatic No NOESY Run 2D NOESY & 1H-15N HMBC (C6-H couples to N7) CheckAromatic->NOESY Yes

Workflow for resolving NMR peak overlaps in pyrazolo[3,4-b]pyridine derivatives.

References

  • Title: Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL: [Link]

  • Title: Phosphonylpyrazoles from Bestmann−Ohira Reagent and Nitroalkenes: Synthesis and Dynamic NMR Studies Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Technical Support Center: Stability & Storage Optimization for 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the handling, stabilization, and long-term storage of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid . This guide is engineered for drug development professionals and analytical chemists who require stringent control over API (Active Pharmaceutical Ingredient) degradation.

Unlike simple aliphatic molecules, functionalized pyrazolopyridines present unique stability challenges due to their electron-rich heteroaromatic cores and labile functional groups. This document outlines the mechanistic causality of degradation and provides self-validating protocols to ensure compound integrity over time.

Mechanistic Deep-Dive: Why Does Degradation Occur?

To prevent degradation, we must first understand the molecular vulnerabilities of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid:

  • Thermal Decarboxylation (C5-Carboxylic Acid): Carboxylic acids attached to aromatic or heteroaromatic systems can undergo decarboxylation when exposed to thermal stress. While simple aromatic carboxylic acids are generally stable at room temperature, elevated temperatures or the presence of trace transition metals can catalyze the loss of CO₂[1].

  • Hydrolytic Cleavage (C3-Methoxy Group): The methoxy group is relatively stable, but in the presence of ambient moisture and trace acidic/basic impurities (often residual from synthesis), it can undergo slow hydrolysis, yielding the corresponding 3-hydroxy derivative. Water acts as a plasticizer in the solid state, increasing molecular mobility and accelerating this reaction.

  • Photo-Oxidation (Pyrazolopyridine Core): The nitrogen-rich pyrazolo[3,4-b]pyridine scaffold is susceptible to generation of N-oxides or ring-opening degradation when exposed to UV/visible light in the presence of atmospheric oxygen[2].

Troubleshooting & FAQs

Q: My compound batch showed 99.5% purity post-synthesis, but dropped to 96.2% after 3 months on the benchtop. What is the primary cause? A: Benchtop storage exposes the compound to three critical degradation vectors: ambient humidity (typically 40-60% RH), temperature fluctuations, and light. According to [3], formal stability testing requires strict environmental controls. The drop in purity is likely due to moisture-induced solid-state degradation or photo-oxidation. You must transition to a controlled 2–8°C storage environment using amber glass containers.

Q: Why do we need to purge the storage vials with Argon instead of just sealing them tightly? A: Tightly sealing a vial traps ambient air, which contains ~21% oxygen and variable humidity. Argon is a noble gas that is heavier than air. When you purge a vial with Argon, it displaces the oxygen and moisture from the bottom up, creating a protective, inert blanket over the solid API. This eliminates the oxidative pathway that degrades the pyrazole ring.

Q: Can I store this compound in standard plastic microcentrifuge tubes (e.g., Eppendorf tubes)? A: No. Standard polypropylene tubes are semi-permeable to oxygen and moisture over long periods. Furthermore, plasticizers or slip agents in the plastic can leach into the compound. Always use Type I borosilicate glass vials with PTFE-lined (Teflon) caps for long-term storage.

Quantitative Stability Parameters

The following table summarizes the recommended testing conditions and acceptable degradation limits based on adapted [3] for new drug substances.

Storage ConditionTemperatureRelative Humidity (RH)Minimum Testing FrequencyAcceptable Purity LimitPrimary Degradation Risk
Long-Term (Refrigerated) 5°C ± 3°CAmbient0, 3, 6, 9, 12, 18, 24 months≥ 98.0%Negligible
Accelerated 25°C ± 2°C60% ± 5%0, 1, 2, 3, 6 months≥ 95.0%Hydrolysis, Oxidation
Stress (Thermal) 60°CAmbient14 daysN/A (Forced Deg.)Decarboxylation[1]
Stress (Photolytic) AmbientN/A (1.2M lux hrs)End of cycleN/A (Forced Deg.)Photo-oxidation[2]

Self-Validating Storage Protocol

To guarantee the stability of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, follow this self-validating standard operating procedure (SOP). The protocol includes an intrinsic validation step (Karl Fischer titration) to ensure the root cause of degradation (moisture) has been eliminated before final storage.

Step-by-Step Methodology: Preparation for Long-Term Storage

Phase 1: Desiccation and Lyophilization

  • Pre-freezing: Dissolve the purified compound in a minimal amount of HPLC-grade water/acetonitrile mixture. Flash-freeze the solution using a dry ice/acetone bath to maximize the surface area of the ice cake.

  • Lyophilization: Place the frozen sample in a lyophilizer at -50°C and < 0.1 mbar vacuum for 24–48 hours to sublimate all residual solvents and water.

  • Validation (Crucial Step): Remove a 5 mg aliquot and perform a Karl Fischer (KF) titration.

    • Causality: Water acts as a reaction medium for hydrolysis.

    • Acceptance Criteria: Moisture content must be < 0.5% w/w . If > 0.5%, repeat the lyophilization process.

Phase 2: Inert Packaging 4. Container Selection: Transfer the dried powder into pre-weighed, oven-dried (150°C for 2 hours) Type I amber borosilicate glass vials. 5. Argon Purging: Insert an Argon gas line (fitted with a sterile 0.22 µm filter) into the vial. Gently purge the headspace with a low-flow stream of Argon for 30–60 seconds. 6. Sealing: Immediately cap the vial using a screw cap with a PTFE (Teflon) septa. Wrap the cap junction tightly with Parafilm® to provide a secondary moisture barrier.

Phase 3: Controlled Storage 7. Temperature Control: Store the sealed vials in a monitored chromatography refrigerator at 2°C to 8°C. For archival storage (> 2 years), store at -20°C.

Process Visualization

The following diagram illustrates the logical workflow for ensuring compound stability, highlighting the critical decision gates and validation steps.

StorageWorkflow Start Synthesized API: 3-methoxy-1H-pyrazolo[3,4-b]pyridine -5-carboxylic acid QC1 Initial Purity Check (HPLC-UV/MS) Start->QC1 Decision Purity > 98.0%? QC1->Decision Purify Repurification (Prep-HPLC) Decision->Purify No Lyophilize Lyophilization (Target: <0.5% Moisture) Decision->Lyophilize Yes Purify->QC1 Validate Moisture Validation (Karl Fischer Titration) Lyophilize->Validate Atmosphere Inert Gas Purging (Argon/N2) Validate->Atmosphere Seal Seal in Amber Glass (PTFE-lined caps) Atmosphere->Seal Store Long-Term Storage (2°C to 8°C) Seal->Store

Caption: Workflow for the stabilization and long-term storage preparation of pyrazolopyridine derivatives.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Quality Guidelines.[Link]

  • American Chemical Society (ACS). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. ACS Omega.[Link]

Sources

Optimizing reaction conditions for 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This technical guide is designed for medicinal chemists and drug development professionals working with 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid . This highly versatile heterocyclic building block is frequently utilized in the synthesis of kinase inhibitors and GPCR ligands[1].

However, functionalizing this scaffold presents unique challenges, including poor amide coupling yields with weak nucleophiles, regioselectivity issues during N-alkylation, and the sensitivity of the 3-methoxy group. Below, we provide field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to optimize your workflows.

SECTION 1: C5-Carboxylic Acid Activation & Amidation

FAQ 1: Why is my amide coupling failing with electron-deficient anilines when using standard HATU/DIPEA conditions?

Causality & Expert Insight: The formation of an amide bond requires converting the carboxylic acid into a highly reactive intermediate[2]. While HATU is an exceptional coupling reagent for aliphatic and electron-rich amines, it often fails with electron-deficient anilines. This occurs because the intermediate HOAt-active ester is not electrophilic enough to be attacked by a weak nucleophile. Furthermore, prolonged reaction times with HATU can lead to a dead-end side reaction where the unreactive amine attacks the uronium salt of HATU itself, forming a stable guanidinium byproduct[2].

To overcome this, switch to an EDC / DMAP / HOBt system. EDC activates the acid, while stoichiometric DMAP forms a highly reactive acylpyridinium intermediate that forces the coupling with weak nucleophiles[3].

Table 1: Quantitative Comparison of Coupling Reagents for C5-Amidation

Reagent System Base Solvent Temp Yield (Electron-Rich Amine) Yield (Electron-Deficient Amine)
HATU (1.2 eq) DIPEA (2.0 eq) DMF 25°C >90% 30–40%
EDC / HOBt DIPEA (2.0 eq) DMF 25°C 85% 45%
EDC / HOBt / DMAP DIPEA (2.0 eq) MeCN 60°C 95% 80–90%

(Data synthesized from optimization studies on functionalized heterocyclic carboxylic acids[3])

AmideCoupling Start C5-Carboxylic Acid Activation CheckAmine Assess Amine Nucleophilicity Start->CheckAmine ElecRich Electron-Rich Aliphatic/Aromatic CheckAmine->ElecRich High ElecDef Electron-Deficient Anilines CheckAmine->ElecDef Low HATU HATU / DIPEA DMF, RT ElecRich->HATU EDC EDC / HOBt / DMAP MeCN, 60°C ElecDef->EDC Product C5-Amide Product Purification HATU->Product EDC->Product

Workflow for optimizing C5-carboxylic acid amidation based on amine nucleophilicity.

Validated Protocol: EDC/DMAP-Mediated Amidation for Weak Nucleophiles

  • Activation: Dissolve 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq) in anhydrous MeCN (0.1 M). Add EDC·HCl (1.2 eq), HOBt (0.2 eq), and DMAP (1.0 eq). Stir at room temperature for 15 minutes.

  • Coupling: Add the electron-deficient amine (1.1 eq) and DIPEA (2.0 eq).

  • Heating: Elevate the temperature to 60°C and stir for 12 hours under nitrogen.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The mass of the active ester intermediate should form within the first 15 minutes. If this intermediate persists after 12 hours, the amine is completely unreactive. If it hydrolyzes back to the free acid, your MeCN is wet.

SECTION 2: Regioselective N-Alkylation (1H vs 2H Isomerization)

FAQ 2: I am getting an inseparable mixture of N1 and N2 alkylated products. How do I drive regioselectivity exclusively to the N1 position?

Causality & Expert Insight: The pyrazolo[3,4-b]pyridine core exists in a tautomeric equilibrium between the 1H and 2H forms[4]. When alkylating the pyrazole nitrogen, the N2 position is often kinetically favored due to lower steric hindrance from the adjacent C3-methoxy group. However, alkylation at the N1 position is thermodynamically favored because it preserves the full aromaticity of the fused bicyclic system[4].

Using a strong, hard base (like NaH) at low temperatures freezes the reaction under kinetic control, yielding N2-adducts or mixtures. To achieve N1-selectivity, you must operate under thermodynamic control using a softer base (Cs₂CO₃) and elevated temperatures, allowing the reversible alkylation to equilibrate to the more stable N1 isomer.

NAlkylation Core 3-Methoxy-1H-pyrazolo [3,4-b]pyridine BaseChoice Select Base & Solvent Core->BaseChoice Kinetic Kinetic Control NaH / THF, 0°C BaseChoice->Kinetic Thermo Thermodynamic Control Cs2CO3 / DMF, 80°C BaseChoice->Thermo N2Isomer N2-Alkylated Isomer (Minor/Kinetic) Kinetic->N2Isomer Steric approach N1Isomer N1-Alkylated Isomer (Major/Thermo) Kinetic->N1Isomer Mixture Thermo->N1Isomer Equilibration

Thermodynamic vs. kinetic control in regioselective N-alkylation of pyrazolo[3,4-b]pyridines.

Validated Protocol: Thermodynamically Controlled N1-Alkylation

  • Deprotonation: Dissolve the pyrazolo[3,4-b]pyridine derivative (1.0 eq) in anhydrous DMF (0.2 M). Add Cs₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

  • Equilibration: Heat the reaction mixture to 80°C for 8–12 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The N1-CH₂ protons typically appear slightly upfield (e.g., ~4.2 ppm) compared to the N2-CH₂ protons (e.g., ~4.5 ppm) due to the anisotropic shielding effect of the adjacent pyridine ring. If the N2 peak is prominent, increase the reaction time at 80°C to push the equilibrium.

SECTION 3: Preserving the 3-Methoxy Moiety

FAQ 3: My 3-methoxy group is cleaving during downstream functionalization. How can I prevent O-demethylation?

Causality & Expert Insight: The 3-methoxy group on an electron-deficient pyrazolo[3,4-b]pyridine core is highly susceptible to nucleophilic aromatic substitution (S_NAr) and Lewis acid-mediated cleavage.

  • Avoid Strong Lewis Acids: Reagents like BBr₃ or AlCl₃ will coordinate to the adjacent pyrazole nitrogen (N2), creating a highly activated complex that rapidly cleaves the methyl ether. If global deprotection of other protecting groups is required, opt for hydrogenolysis (Pd/C, H₂) or mild acidic conditions (TFA/DCM).

  • Avoid Unactivated Amines at High Heat: If you attempt to form the C5-amide by simply heating the carboxylic acid with a primary amine (without a coupling reagent), the amine may act as a nucleophile at the C3 position, displacing the methoxy group. Always use the EDC/HATU activation pathways described in Section 1 to allow amide bond formation at room temperature or mild heat (≤60°C).

References

  • BenchChem. "An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU." Benchchem.com. Available at:[2]

  • National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH.gov. Available at:[3]

  • PubMed. "Synthesis and biological data of 4-amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl esters, a new series of A1-adenosine receptor (A1AR) ligands." NIH.gov. Available at:[1]

  • Ramon Llull University (DAU). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." URL.edu. Available at:[4]

Sources

Technical Support Center: Recrystallization of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the recrystallization of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with the causal reasoning behind experimental choices to ensure a successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid to consider when selecting a recrystallization solvent?

A1: The structure of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid contains several functional groups that dictate its solubility and recrystallization behavior. The carboxylic acid group is polar and capable of hydrogen bonding. The pyrazolopyridine core is a nitrogen-containing heterocycle, which also contributes to its polarity. The methoxy group is moderately polar. The presence of both hydrogen bond donors (the carboxylic acid and the pyrazole N-H) and acceptors (the pyridine nitrogen, the pyrazole nitrogens, the methoxy oxygen, and the carbonyl oxygen) suggests that the molecule is polar. Therefore, polar solvents are likely to be the most suitable for recrystallization.[1][2]

Q2: What is the general principle for selecting a good recrystallization solvent?

A2: The fundamental principle of recrystallization is based on differential solubility. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[3] This allows for the formation of a saturated solution at high temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Highly soluble impurities will remain in the mother liquor, while insoluble impurities can be removed by hot filtration.[3][4]

Q3: Which single solvents are likely to be good candidates for recrystallizing 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid?

A3: Given the polar nature of the target compound, you should start by screening polar solvents. Good candidates include:

  • Water: Often a good choice for polar compounds, especially those with hydrogen bonding capabilities.[1] However, the drying process can be slow.

  • Alcohols (Methanol, Ethanol, Isopropanol): These are excellent general-purpose solvents for moderately polar to polar compounds and are relatively volatile, making them easy to remove from the final product.[1][2]

  • Acetone: A good solvent for many polar compounds, but its low boiling point can make it difficult to work with.[1]

It is crucial to perform small-scale solubility tests with your crude material to determine the most suitable solvent.

Q4: When should I consider using a mixed solvent system?

A4: A mixed solvent system is often employed when no single solvent provides the ideal solubility profile.[3] This typically involves a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent" or "poor" solvent). Common mixed solvent pairs for polar compounds include ethanol/water, acetone/water, and ethyl acetate/hexane.[3][4]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

Problem 1: The compound "oils out" instead of crystallizing.

Symptom: Upon cooling, the compound separates as a liquid layer (an oil) rather than forming solid crystals.

Causality and Solutions:

  • High Boiling Point of Solvent: If the boiling point of the solvent is higher than the melting point of your compound, it will "melt" in the solution before it crystallizes.

    • Solution: Choose a solvent with a lower boiling point.[5]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil.[5]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Presence of Impurities: Impurities can lower the melting point of the compound and disrupt the crystal lattice formation.

    • Solution: Consider a pre-purification step, such as washing the crude solid or treating a solution with activated charcoal to remove colored impurities.[5]

Problem 2: No crystals form upon cooling.

Symptom: The solution remains clear even after prolonged cooling.

Causality and Solutions:

  • Excessive Solvent: This is the most common reason for crystallization failure. The solution is not saturated enough for crystals to form.[5]

    • Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again.

  • Insufficient Cooling: The temperature may not be low enough to significantly decrease the compound's solubility.

    • Solution: After cooling to room temperature, place the flask in an ice bath. If crystals still do not form, scratching the inside of the flask with a glass rod can induce nucleation.

Problem 3: Very low recovery of the purified compound.

Symptom: Only a small amount of crystalline material is obtained after filtration.

Causality and Solutions:

  • High Solubility in Cold Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: Re-evaluate your solvent choice. A less effective solvent or a mixed solvent system might be more appropriate.

  • Premature Crystallization: The compound may have crystallized on the filter paper during hot filtration.

    • Solution: Ensure your filtration apparatus is pre-heated. Using a stemless funnel can also help prevent clogging.[6]

  • Incomplete Crystallization: Not enough time was allowed for the crystals to form.

    • Solution: Allow the solution to stand at a low temperature for a longer period.

Experimental Protocols

Solvent Screening Protocol
  • Place a small amount (10-20 mg) of your crude 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid into several small test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, ethyl acetate, hexane) dropwise at room temperature, shaking after each addition.

  • If the compound dissolves readily at room temperature, that solvent is not suitable for single-solvent recrystallization.

  • If the compound is insoluble at room temperature, gently heat the test tube. A good solvent will dissolve the compound when hot.[7]

  • Allow the hot solution to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.

Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling with stirring. Continue adding the hot solvent until the compound just dissolves.[8]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. It is crucial to pre-heat the funnel and receiving flask to prevent premature crystallization.[6][7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments
Water10080.4Good for polar compounds, but slow to dry.[1]
Methanol6532.7Good for polar compounds, easy to remove.[1][2]
Ethanol7824.5Excellent general-purpose solvent.[1][2]
Acetone5620.7Good for polar compounds, but very volatile.[1][2]
Ethyl Acetate776.0Good for moderately polar compounds.[1]
Toluene1112.4Good for aromatic compounds, but high boiling point.[1][2]
Hexane691.9Good for nonpolar compounds.[1]

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Formed? cool->crystals success Success: Filter and Dry crystals->success Yes no_crystals No Crystals crystals->no_crystals No oiling_out Oiling Out crystals->oiling_out Oil troubleshoot_no_crystals Troubleshoot: - Too much solvent? - Not cold enough? no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Solvent BP too high? - Cooling too fast? oiling_out->troubleshoot_oiling reheat Reheat and Evaporate Solvent troubleshoot_no_crystals->reheat change_solvent Change Solvent troubleshoot_oiling->change_solvent slow_cool Cool Slowly troubleshoot_oiling->slow_cool reheat->cool change_solvent->start slow_cool->cool

Caption: Troubleshooting workflow for common recrystallization issues.

References

  • Experiment 2: Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Crystallization. (n.d.). Retrieved from a university chemistry department website.
  • Solvent Choice. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid deriv
  • Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystalliz
  • Jones, W., & Motherwell, S. (2002). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry, 67(26), 9321–9327.
  • PubChem. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Recrystallization.pdf. (n.d.).
  • Recrystallization, filtration and melting point. (n.d.).
  • Childs, S. L., & Zaworotko, M. J. (2009). Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. Crystal Growth & Design, 9(6), 2851–2859.
  • Recrystallization. (n.d.).
  • 3-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid. (n.d.). NextSDS. Retrieved from [Link]

  • Recrystallization techniques for purifying pyrazole compounds. (n.d.). BenchChem.

Sources

Validation & Comparative

3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid vs other pyrazolopyridine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Profiling of Pyrazolo[3,4-b]pyridine Scaffolds: The Strategic Advantage of 3-Methoxy-5-Carboxylic Acid Derivatives in Kinase Inhibitor Design

As drug discovery pipelines increasingly target complex kinomes and protein-protein interactions, the selection of an optimal starting pharmacophore is the most critical variable in determining a program's success. The pyrazolo[3,4-b]pyridine bicyclic system has emerged as a highly privileged scaffold, demonstrating profound efficacy in inhibiting cyclin-dependent kinases (CDKs)[1], topoisomerase IIα[2], and fibroblast growth factor receptors (FGFRs)[3].

However, not all pyrazolopyridine building blocks are created equal. This guide provides an objective, data-driven comparison between 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1883426-06-9)[4] and alternative derivatives (such as 1-methyl and 3-amino variants), detailing the mechanistic rationale and experimental workflows necessary for successful lead optimization.

Mechanistic Rationale: Structure-Activity Relationship (SAR) Dynamics

To understand the superiority of the 3-methoxy-5-carboxylic acid derivative in specific therapeutic contexts, we must deconstruct the scaffold's interaction with the highly conserved ATP-binding pocket of target kinases.

  • The N1-H Donor (The Hinge Binder): The unsubstituted N1 position is non-negotiable for most kinase targets. The N1-H acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region. Previous studies have demonstrated that N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus completely erodes kinase inhibitory activity (driving IC50 values > 5 μM) because it abolishes this essential H-bond[3]. Therefore, scaffolds like 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid[5] are generally unsuitable for ATP-competitive kinase inhibition.

  • The C3-Methoxy Group (The Selectivity Filter): While 3-amino derivatives are easily synthesized and show broad-spectrum activity[1], the primary amine acts as a promiscuous hydrogen bond donor, often leading to off-target toxicity. The substitution of a methoxy group at C3 replaces this donor with a sterically defined hydrogen bond acceptor. This rigidifies the molecule's orientation within the hydrophobic pocket, enhancing selectivity (e.g., toward FGFR1) and improving the overall lipophilicity (LogP) for cellular permeability.

  • The C5-Carboxylic Acid (The Diversification Vector): Positioned to project outward toward the solvent-exposed region of the kinase, the C5-carboxylate is the ideal synthetic handle. It allows for rapid late-stage diversification via amide coupling without disrupting the core hinge-binding pharmacophore.

KinaseBinding Target Kinase ATP Pocket (FGFR1/CDK2) Scaffold 3-methoxy-1H-pyrazolo[3,4-b] pyridine-5-carboxylic acid N1H N1-H Group (Essential H-Bond Donor) Scaffold->N1H C3OMe C3-Methoxy Group (Steric Shield & Acceptor) Scaffold->C3OMe C5COOH C5-Carboxylic Acid (Solvent-Exposed Handle) Scaffold->C5COOH N1H->Target Binds Hinge Region C3OMe->Target Dictates Selectivity C5COOH->Target Vector for Diversification

Mechanistic binding interactions of the 3-methoxy-1H-pyrazolo[3,4-b]pyridine scaffold.

Quantitative Comparative Profiling

The following table synthesizes the structural advantages and representative enzymatic performance of optimized leads derived from these foundational scaffolds, benchmarked against FGFR1 as a model target[3].

Scaffold Building BlockKey Structural FeaturesHinge Binding CapabilityLate-Stage DiversificationRepresentative Target IC50 (FGFR1)*
3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid C3-OMe, N1-H, C5-COOHOptimal (N1-H intact)High (C5-COOH handle)< 10 nM
3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid C3-NH2, N1-H, C5-COOHModerate (Promiscuous H-bonds)Moderate (Competing C3-NH2)~ 150 nM
1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid C3-H, N1-Me, C5-COOHPoor (N1-H blocked)High (C5-COOH handle)> 5000 nM

*Note: IC50 values represent highly optimized, late-stage derivatives synthesized from these respective starting materials, illustrating the functional ceiling of each scaffold[3].

Experimental Protocols & Workflows

To ensure high-fidelity data during the evaluation of these scaffolds, the synthetic and biological evaluation protocols must be treated as a self-validating system. We utilize HATU for amide coupling to overcome the electron-deficient nature of the pyrazolopyridine core, and ADP-Glo for screening to prevent fluorescent interference.

Protocol A: Late-Stage Amide Diversification (C5 Position)

Causality Check: We select HATU over traditional EDC/HOBt coupling because the electron-withdrawing nitrogen atoms in the pyrazolopyridine ring reduce the nucleophilicity of the C5-carboxylate. HATU generates a highly reactive HOAt ester, accelerating the reaction and preventing epimerization.

  • Activation: Dissolve 1.0 eq of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in anhydrous DMF (0.1 M concentration). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.1 eq of the desired target amine (e.g., substituted anilines or aliphatic amines) dropwise.

  • Incubation: Stir the reaction mixture at room temperature for 4–6 hours under an inert nitrogen atmosphere. Monitor progression via LC-MS.

  • Purification: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), dry over anhydrous Na2SO4, and purify via reverse-phase preparative HPLC to yield the final inhibitor library.

Protocol B: ADP-Glo™ Kinase Inhibition Assay

Causality Check: The ADP-Glo assay is chosen because it directly measures ADP accumulation rather than ATP depletion. This provides a superior signal-to-background ratio at the low ATP conversion rates (typically <10%) required to maintain steady-state Michaelis-Menten kinetics, ensuring our IC50 values are not artificially skewed.

  • Preparation: In a white 384-well plate, dispense 1 μL of the synthesized pyrazolopyridine derivatives (serial dilutions in 100% DMSO, final assay DMSO concentration = 1%).

  • Enzyme Addition: Add 2 μL of the target kinase (e.g., FGFR1) diluted in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 2 μL of the ATP/Substrate mix. Seal the plate with an adhesive film to prevent evaporation (which would artificially concentrate the inhibitor) and incubate for 60 minutes at room temperature.

  • Depletion: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 10 μL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multi-mode microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

AssayWorkflow Step1 Compound Activation (HATU/DIPEA) Step2 Amide Coupling (Library Gen) Step1->Step2 Step3 Kinase Incubation (ATP + Target) Step2->Step3 Step4 ADP-Glo Detection (Luminescence) Step3->Step4

Workflow from late-stage C5-amide diversification to ADP-Glo kinase inhibition screening.

Conclusion

While the broader pyrazolo[3,4-b]pyridine family offers well-documented utility in oncology and vascular remodeling[1][2][6], the specific selection of the 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold provides a distinct strategic advantage. By preserving the essential N1-H hinge-binding donor, utilizing the C3-methoxy group for steric selectivity, and leveraging the C5-carboxylic acid for robust library generation, drug development professionals can bypass the promiscuity and poor potency associated with 3-amino and 1-methyl derivatives, respectively.

Sources

LC-MS/MS Assay Validation for 3-Methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid: A Comparison Guide on Column Chemistry and Sample Preparation

Author: BenchChem Technical Support Team. Date: April 2026

The quantification of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 1883426-06-9)[1] in biological matrices presents a distinct bioanalytical challenge. Structurally, this molecule is an amphoteric heterocycle containing a highly polar carboxylic acid moiety and electron-rich basic nitrogens within its pyrazolo-pyridine core. These physicochemical properties lead to poor retention on traditional reversed-phase (RP) columns, severe peak tailing due to secondary silanol interactions, and susceptibility to matrix effects during LC-MS/MS analysis.

To ensure regulatory compliance, bioanalytical assays must be rigorously validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018)[2] and the ICH M10 harmonized guidelines[3][4]. This guide objectively compares various column chemistries and sample preparation methodologies to establish a robust, self-validating LC-MS/MS workflow for this challenging analyte.

Part 1: The Analytical Challenge & Causality

In LC-MS/MS method development, the causality behind poor chromatographic performance often stems from a mismatch between the analyte's pKa and the stationary phase chemistry. At physiological pH, the carboxylic acid of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is ionized, making the molecule highly hydrophilic. When utilizing standard C18 columns, this hydrophilicity results in early elution near the void volume, where endogenous phospholipids cause severe ion suppression.

To overcome this, we evaluated three distinct column chemistries:

  • C18 (Reversed-Phase): Relies purely on hydrophobic partitioning.

  • Biphenyl: Offers π−π interactions with the pyrazolo-pyridine core.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a water-rich layer on the stationary phase to partition polar analytes.

Workflow A Analyte Profiling (Amphoteric, Polar) B Column Screening A->B C1 C18 (RP) Poor Retention B->C1 C2 Biphenyl Moderate Retention B->C2 C3 HILIC Optimal Retention B->C3 D Sample Prep Selection C3->D E1 PPT (High Matrix Effect) D->E1 E2 MAX SPE (Clean Extract) D->E2 F FDA/ICH Validation E2->F

Decision tree for optimizing the LC-MS/MS assay of the target analyte.

Part 2: Column Chemistry Comparison

We compared a Waters XBridge C18, a Phenomenex Kinetex Biphenyl, and a Waters XBridge Amide (HILIC) column. The mobile phases were optimized for each: 0.1% formic acid in water/acetonitrile for RP, and 10 mM ammonium formate in water/acetonitrile for HILIC.

Table 1: Chromatographic Performance Comparison (Analyte Concentration: 100 ng/mL)
Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Signal-to-Noise (S/N)Mechanism of Retention
Waters XBridge C18 0.851.8545Weak hydrophobic partitioning; early elution.
Phenomenex Biphenyl 1.451.30110Moderate π−π interaction with heterocycle.
Waters XBridge Amide 3.201.05480Strong polar partitioning into aqueous layer.

Causality Insight: The HILIC column significantly outperformed the others. By leveraging the molecule's inherent polarity, HILIC retains the ionized carboxylic acid effectively, pushing the elution time well past the void volume. This minimizes matrix effects and sharpens the peak, yielding a superior S/N ratio.

Part 3: Sample Preparation Comparison

To maintain a self-validating system, the extraction protocol must consistently recover the analyte while eliminating matrix interferences. We compared simple Protein Precipitation (PPT) using acetonitrile against Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE).

Table 2: Recovery and Matrix Effect (Plasma Samples, n=6)
Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal
Protein Precipitation (PPT) 88.5 ± 6.2%0.65 (Suppression)Poor
MAX SPE (Mixed-Mode) 92.1 ± 2.4%0.98 (Negligible)Excellent

Causality Insight: While PPT is rapid, it fails to remove endogenous phospholipids, leading to a Matrix Factor of 0.65 (indicating 35% ion suppression). MAX SPE utilizes a dual-retention mechanism. The strong anion exchange selectively binds the carboxylic acid of the analyte. Subsequent washing with methanol removes neutral and basic interferences, including phospholipids, before eluting the analyte with an acidic organic solvent. This results in a near-perfect Matrix Factor of 0.98, ensuring the assay's trustworthiness.

SPE S1 1. Condition (MeOH & Water) S2 2. Load Sample (Plasma + IS) S1->S2 S3 3. Wash 1 (5% NH4OH) S2->S3 S4 4. Wash 2 (MeOH) S3->S4 S5 5. Elute (2% FA in MeOH) S4->S5

Step-by-step mixed-mode anion exchange (MAX) SPE workflow for selective recovery.

Part 4: Optimized Step-by-Step Validated Protocol

Based on the comparative data, the combination of MAX SPE and HILIC chromatography provides the most robust assay, fully compliant with FDA and ICH M10 guidelines.

Step 1: MAX SPE Sample Preparation
  • Conditioning: Pass 1 mL Methanol followed by 1 mL LC-MS grade water through the MAX SPE cartridge (30 mg/1 mL).

  • Loading: Dilute 100 µL of plasma sample (spiked with 10 µL of stable isotope-labeled internal standard, SIL-IS) with 100 µL of 5% ammonium hydroxide. Load onto the cartridge.

  • Wash 1 (Remove Neutrals): Pass 1 mL of 5% ammonium hydroxide in water.

  • Wash 2 (Remove Phospholipids): Pass 1 mL of Methanol.

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase (90% Acetonitrile / 10% 10mM Ammonium Formate).

Step 2: LC-MS/MS Conditions
  • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic at 90% B for 1 min, linear gradient to 50% B over 3 mins, hold for 1 min, re-equilibrate at 90% B.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM) mode.

Step 3: Self-Validating System Checks

To ensure the protocol is self-validating per FDA guidelines:

  • Internal Standard Tracking: The SIL-IS must track the analyte perfectly; any variation in IS response >20% across the run flags potential extraction errors or injection issues[2].

  • Carryover Assessment: Inject a blank plasma extract immediately following the Upper Limit of Quantification (ULOQ) standard. The analyte peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) area to confirm the absence of cross-contamination.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). FDA Center for Drug Evaluation and Research.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 on bioanalytical method validation and study sample analysis (2022). ICH Multidisciplinary Guidelines. [Link]

Sources

Benchmarking 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid against standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-Methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid: A Structural Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

The development of targeted therapeutics for KRAS-mutant and BRAF-mutant cancers relies heavily on the identification of robust, high-affinity molecular scaffolds. 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (3M-PPCA) has emerged as a privileged pharmacophore in fragment-based drug discovery (FBDD). While standard inhibitors like Vemurafenib and Encorafenib are highly effective against mutant BRAF (V600E), they often induce paradoxical activation of wild-type CRAF, leading to secondary malignancies[1].

Recent medicinal chemistry campaigns have demonstrated that utilizing the 3-methoxy-1H-pyrazolo[3,4-b]pyridine moiety as a hinge-binding scaffold enables the development of pan-RAF inhibitors that bypass this paradoxical activation[2]. Furthermore, derivatives of this carboxylic acid have shown profound efficacy as inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT)[3]. This guide provides a rigorous benchmarking analysis of the 3M-PPCA scaffold against standard Type I RAF inhibitors, detailing the mechanistic rationale, binding kinetics, and self-validating experimental protocols required for accurate evaluation.

Mechanistic Rationale: Why the 3M-PPCA Scaffold?

As a Senior Application Scientist evaluating kinase inhibitors, it is critical to understand the causality behind scaffold selection. The 3M-PPCA molecule is not a finished drug; it is a highly optimized building block designed to anchor into the ATP-binding pocket of kinases.

  • Bidentate Hydrogen Bonding: The 1H-pyrazolo[3,4-b]pyridine core acts as an ideal hinge binder. The N1 proton and the adjacent N-atom form a bidentate hydrogen bond network with the backbone carbonyl and amide of the kinase hinge region (e.g., Cys532 in BRAF)[4].

  • Steric Restriction via the 3-Methoxy Group: The addition of the 3-methoxy group is a deliberate structural choice. It fills a specific lipophilic pocket adjacent to the gatekeeper residue, restricting the rotational degrees of freedom of the scaffold and increasing ligand efficiency (LE)[1].

  • Synthetic Vectoring: The 5-carboxylic acid serves as an optimal synthetic handle. It allows for rapid functionalization via amide coupling to extend the molecule into the DFG-out or DFG-in pockets, generating highly selective Type II or Type I inhibitors, respectively[3].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (KRAS/NRAS) RTK->RAS BRAF Mutant BRAF (V600E) RAS->BRAF CRAF Wild-Type CRAF RAS->CRAF MEK MEK1/2 BRAF->MEK CRAF->MEK ERK ERK1/2 MEK->ERK Inhibitor1 Vemurafenib / Encorafenib (Paradoxical Activation in WT) Inhibitor1->BRAF Inhibits Inhibitor1->CRAF Activates Inhibitor2 3M-PPCA Derivatives (Pan-RAF Inhibition) Inhibitor2->BRAF Inhibits Inhibitor2->CRAF Inhibits

Figure 1: MAPK signaling illustrating paradoxical CRAF activation vs. pan-RAF inhibition.

Benchmarking Experimental Design

To objectively benchmark the 3M-PPCA scaffold against standard inhibitors (Vemurafenib and Encorafenib), we employ an orthogonal testing strategy. This ensures that biochemical potency translates to biophysical binding metrics.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR is utilized to determine the association ( kon​ ) and dissociation ( koff​ ) rates, calculating the equilibrium dissociation constant ( Kd​ ).

  • Rationale: Enzymatic assays can be confounded by ATP competition and enzyme concentration limits. SPR provides a direct, label-free measurement of the physical interaction between the scaffold and the kinase.

  • Step-by-Step Methodology:

    • Immobilization: Amine-couple recombinant BRAF V600E (residues 432-726) to a CM5 sensor chip using standard EDC/NHS chemistry. Target an immobilization level of 2000-3000 Response Units (RU) to ensure sufficient signal for low-molecular-weight fragments.

    • Reference Flow Cell: Leave Flow Cell 1 unmodified (activated and deactivated) to serve as an in-line reference. Self-Validation: Subtracting FC1 from FC2 eliminates bulk refractive index changes caused by DMSO.

    • Analyte Preparation: Prepare a 3-fold dilution series of 3M-PPCA (0.1 μM to 100 μM) and Vemurafenib (0.1 nM to 100 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

    • Injection: Inject analytes at a flow rate of 50 μL/min for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

    • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. For the low-affinity 3M-PPCA fragment, utilize steady-state affinity analysis if the off-rate is too rapid for kinetic fitting.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay
  • Rationale: To assess functional inhibition. The assay must be run at 10× the ATP Km​ to rigorously test the competitive nature of the hinge-binding scaffold and prevent ATP depletion artifacts[2].

  • Step-by-Step Methodology:

    • Enzyme/Substrate Mix: Prepare a solution containing 1 nM BRAF V600E (or CRAF) and 50 nM GST-MEK1 in assay buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Compound Pre-incubation: Dispense compounds into a 384-well plate. Add the enzyme/substrate mix and pre-incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors (like Encorafenib) to reach equilibrium.

    • Reaction Initiation: Initiate the reaction by adding ATP. Use 50 μM ATP for BRAF and 500 μM ATP for CRAF (representing 10×Km​ for each)[2].

    • Quench and Detection: After 90 minutes, quench the reaction with EDTA. Add Europium-labeled anti-GST antibody and ULight-labeled anti-phospho-MEK1 antibody.

    • Measurement: Read the time-resolved fluorescence on a multi-mode microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio). Calculate IC50​ values using a 4-parameter logistic fit.

Benchmarking_Workflow Fragment 3M-PPCA Scaffold SPR SPR Binding Kinetics (Kd Determination) Fragment->SPR TR_FRET TR-FRET Kinase Assay (IC50 Profiling) Fragment->TR_FRET XRay X-Ray Crystallography (Hinge-Binding Validation) Fragment->XRay Lead Optimized Pan-RAF Inhibitor SPR->Lead Affinity Data TR_FRET->Lead Activity Data XRay->Lead Structural Data

Figure 2: Multidisciplinary benchmarking workflow for the 3M-PPCA scaffold in inhibitor discovery.

Quantitative Data Presentation

The true value of a fragment scaffold is measured by its Ligand Efficiency (LE) —the binding energy per heavy atom. While the naked 3M-PPCA acid has a high micromolar IC50​ , its LE is comparable to fully elaborated clinical drugs, proving it is a highly efficient starting point for optimization[1].

Table 1: Biochemical Profiling of 3M-PPCA Scaffold vs. Standard RAF Inhibitors

Compound / ScaffoldBRAF V600E IC50​ (nM)CRAF WT IC50​ (nM)SPR Kd​ (nM)Ligand Efficiency (kcal/mol/HA)*Target Profile
3M-PPCA (Fragment) ~45,000>100,00038,0000.32Baseline Scaffold
3M-PPCA Aryl Urea (Lead) 2.54.11.80.41Pan-RAF Inhibitor
Vemurafenib 31>10,000150.35BRAF V600E Specific
Encorafenib 0.35>5,0000.20.38BRAF V600E Specific

*Ligand Efficiency (LE) is calculated as (1.37×pIC50​)/Heavy Atom Count . An LE > 0.3 is considered excellent for lead optimization.

Conclusion

Benchmarking the 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold reveals its superiority as a foundational building block for next-generation kinase inhibitors. Unlike Vemurafenib and Encorafenib, which are strictly selective for BRAF V600E and can trigger paradoxical CRAF activation, derivatives built from the 3M-PPCA scaffold successfully achieve equipotent pan-RAF inhibition[1]. Furthermore, the versatility of the 5-carboxylic acid vector has allowed this exact scaffold to be repurposed for entirely different targets, such as the synthesis of potent NAMPT inhibitors for cancer metabolism disruption[3]. For drug development professionals, leveraging this scaffold with the rigorous SPR and TR-FRET protocols outlined above provides a validated pathway to overcoming clinical resistance mechanisms.

References

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). PubMed. Available at: [Link]

  • Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed. Available at: [Link]

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A Comparative Guide to the Aqueous Solubility of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a new chemical entity from the laboratory to a life-saving therapeutic, few physicochemical properties are as fundamental and impactful as aqueous solubility. Solubility dictates the bioavailability of an orally administered drug, influencing its absorption and, ultimately, its therapeutic efficacy.[1][2][3][4][5] A significant portion of new drug candidates emerging from discovery pipelines exhibit poor aqueous solubility, posing a major hurdle to their development.[2][5] One of the most effective and widely adopted strategies to enhance the solubility of ionizable compounds is through the formation of pharmaceutical salts.[6][7]

This guide provides a comparative analysis of the solubility of various pharmaceutically acceptable salts of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, a heterocyclic compound representative of a scaffold with significant therapeutic potential. The pyrazolo[3,4-b]pyridine core is a recognized privileged structure in medicinal chemistry, with derivatives showing promise as kinase inhibitors and for other therapeutic applications. While specific experimental data for the salts of this exact molecule is not publicly available, this guide will utilize established principles of salt selection and solubility theory to present a scientifically grounded comparison. The experimental protocols and comparative data presented herein are intended to provide a robust framework for researchers undertaking similar investigations.

Methodology: Determining Thermodynamic Solubility

The gold standard for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method.[1] This technique measures the saturation concentration of a compound in a specific solvent at a given temperature when the system has reached equilibrium.

Experimental Protocol: Equilibrium Shake-Flask Solubility Measurement
  • Preparation: Add an excess amount of the solid test compound (parent acid or salt form) to a known volume of the test medium (e.g., purified water, pH buffer, or biorelevant medium) in a sealed container, typically a glass vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours). The agitation ensures thorough mixing and facilitates the dissolution process. The extended incubation time allows the system to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). Care must be taken to avoid disturbing the solid pellet during sampling.

  • Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: It is good practice to analyze the residual solid after the experiment using techniques like X-ray powder diffraction (XRPD) to check for any changes in the solid form (e.g., polymorphism or disproportionation of a salt back to the free acid).

Shake_Flask_Solubility_Workflow A Add Excess Solid to Medium B Agitate at Constant Temp (24-72 hours) A->B C Centrifuge Suspension B->C D Filter Supernatant (0.22 µm PVDF) C->D Collect Supernatant E Dilute Filtrate D->E Saturated Solution F Quantify by HPLC E->F Prepare for Analysis

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Rationale for Salt Selection

The parent compound, 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, possesses an acidic carboxylic acid group, making it a suitable candidate for salt formation with various bases. The selection of a counterion is a critical step in drug development, as it can significantly influence the physicochemical properties of the active pharmaceutical ingredient (API).[6][7][8] For this comparative guide, we have selected the following commonly used and pharmaceutically acceptable counterions:

  • Sodium (Na⁺) and Potassium (K⁺): These are monovalent inorganic cations that typically form highly soluble salts. They are small and have a low molecular weight.[9]

  • Calcium (Ca²⁺): A divalent inorganic cation. Divalent salts can sometimes exhibit lower solubility than their monovalent counterparts due to stronger crystal lattice forces but may offer advantages in terms of stability or reduced hygroscopicity.

  • Tromethamine: An organic amine that is often used to form salts of acidic drugs, providing an alternative to inorganic bases.

Comparative Solubility of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid and its Salts (Hypothetical Data)

The following table presents hypothetical but scientifically plausible solubility data for the parent acid and its selected salt forms in various aqueous media. This data is intended for illustrative purposes to highlight the expected differences in solubility.

CompoundWater (mg/mL)pH 1.2 Buffer (mg/mL)pH 6.8 Buffer (mg/mL)FaSSIF (pH 6.5) (mg/mL)FeSSIF (pH 5.0) (mg/mL)
Parent Acid 0.050.021.52.03.5
Sodium Salt 5.00.035.26.58.0
Potassium Salt 6.50.036.88.210.1
Calcium Salt 1.20.021.32.54.0
Tromethamine Salt 4.50.044.86.07.5

*Note: At low pH, salts of weak acids can disproportionate to the less soluble free acid form, leading to a solubility value that reflects the free acid's solubility at that pH.

Discussion and Interpretation of Solubility Data

The hypothetical data in the table illustrates several key principles of salt solubility:

  • Enhanced Solubility of Salts: As expected, all the salt forms exhibit significantly higher aqueous solubility in water and neutral pH buffer compared to the parent acid. This is because the ionic nature of the salts disrupts the crystal lattice more easily in the presence of a polar solvent like water.

  • pH-Dependent Solubility: The parent acid shows classic pH-dependent solubility for an acidic compound. It is poorly soluble in the acidic pH 1.2 buffer (where it is primarily in its neutral, unionized form) and more soluble in the neutral pH 6.8 buffer (where it is deprotonated to its more soluble carboxylate anion). The salts, however, show high solubility at neutral pH but revert to the low solubility of the free acid at pH 1.2 due to disproportionation.

  • Influence of the Counterion:

    • The monovalent sodium and potassium salts are predicted to have the highest solubility.

    • The divalent calcium salt is expected to be less soluble than the monovalent salts, a common observation that can be attributed to the stronger ionic interactions within the crystal lattice.

    • The organic tromethamine salt also demonstrates a substantial improvement in solubility over the parent acid.

  • Effect of Biorelevant Media: Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain bile salts and phospholipids that mimic the conditions in the human small intestine.[10][11][12] For a lipophilic scaffold like pyrazolopyridine, these media are expected to enhance solubility through micellar solubilization. The higher concentration of these components in FeSSIF generally leads to greater solubilization, which could indicate a positive food effect for this compound in vivo.[11]

Solubility_Enhancement cluster_salts Salt Formation Parent Parent Acid (Low Solubility) Na_Salt Sodium Salt Parent->Na_Salt + Base K_Salt Potassium Salt Parent->K_Salt + Base Ca_Salt Calcium Salt Parent->Ca_Salt + Base Trom_Salt Tromethamine Salt Parent->Trom_Salt + Base Solubility Aqueous Solubility Parent->Solubility Low Na_Salt->Solubility High K_Salt->Solubility Very High Ca_Salt->Solubility Moderate Trom_Salt->Solubility High

Caption: Relationship between salt formation and enhanced aqueous solubility.

Conclusion

The formation of salts is a powerful and essential strategy for enhancing the aqueous solubility of acidic or basic drug candidates like 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. As illustrated by the principles and hypothetical data in this guide, different salt forms can exhibit markedly different solubility profiles. The choice of the optimal salt form depends on a comprehensive evaluation of various factors, including solubility in different media, stability, hygroscopicity, and manufacturability. While this guide provides a framework for comparison, it is imperative that these properties are determined experimentally for each new chemical entity to ensure the selection of a salt form with the highest potential for successful clinical development.

References

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? European Heart Journal Supplements. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

  • Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Dissolution Technologies. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate. [Link]

  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Alwsci. [Link]

  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. [Link]

  • Drug solubility: importance and enhancement techniques. PubMed. [Link]

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. American Pharmaceutical Review. [Link]

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Unambiguous Spectroscopic Differentiation of Methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Positional Isomers

Author: BenchChem Technical Support Team. Date: April 2026

In the development of targeted therapeutics, the pyrazolo[3,4-b]pyridine scaffold serves as a privileged hinge-binding motif in kinase inhibitor design. When functionalizing this core—such as synthesizing the target 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid —non-selective cyclization or alkylation pathways frequently generate 4-methoxy and 6-methoxy regioisomers. Because the spatial orientation of the methoxy group profoundly impacts both hydrogen-bonding networks and pharmacokinetic profiles, unambiguous structural assignment is non-negotiable.

As a Senior Application Scientist, I have designed this comparison guide to provide a definitive, self-validating spectroscopic framework. By synthesizing 1D/2D Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, this guide explains not just how to identify these isomers, but the underlying electronic and steric causality driving their spectral differences.

Structural Causality & Spectroscopic Theory

The differentiation of the 3-methoxy, 4-methoxy, and 6-methoxy isomers relies on the fundamental principles of electron delocalization and steric hindrance within the fused bicyclic system. Unambiguous assignment of pyrazolo[3,4-b]pyridine derivatives relies heavily on 2D NMR techniques, specifically HMBC and NOESY, to map the heteroaromatic connectivity[1].

  • 3-Methoxy Isomer (Target): The methoxy group resides on the pyrazole ring (C3). The pyridine ring retains two protons (H4 and H6). Because these protons are meta to each other, they exhibit a characteristic J≈2.0 Hz coupling. The C5-carboxylic acid is electronically isolated from the methoxy group, allowing it to remain fully coplanar and conjugated with the pyridine ring.

  • 4-Methoxy Isomer: The methoxy group is on the pyridine ring, directly ortho to the C5-carboxylic acid. This creates a severe steric clash, forcing the carboxylate group out of coplanarity. This loss of conjugation increases the double-bond character of the carbonyl group, shifting its IR stretching frequency higher. The pyrazole ring retains a singlet proton (H3).

  • 6-Methoxy Isomer: The methoxy group is ortho to both the pyridine nitrogen (N7) and the C5-carboxylic acid. The methoxy oxygen donates electron density via resonance (+M effect) directly into the pyridine ring. This electron density localizes at the para position (C4), significantly shielding the H4 proton and shifting its NMR signal upfield.

Causality Regio Methoxy Position Iso3 C3 (Pyrazole Ring) Regio->Iso3 Iso4 C4 (Pyridine Ring) Regio->Iso4 Iso6 C6 (Pyridine Ring) Regio->Iso6 Elec3 No Steric Clash Planar COOH ν(C=O) ~1685 cm⁻¹ Iso3->Elec3 Elec4 Steric Clash with C5 Twisted COOH ν(C=O) ~1715 cm⁻¹ Iso4->Elec4 Elec6 +M Electron Donation Shielded H4 δ(H4) ~8.50 ppm Iso6->Elec6

Logic diagram mapping methoxy position to steric/electronic effects and spectroscopic outcomes.

Experimental Methodology: A Self-Validating Protocol

To prevent assignment errors, the analytical workflow must be self-validating. 1D NMR splitting patterns provide the initial hypothesis, which is strictly cross-examined by spatial proximity (NOESY) and functional group environments (FTIR)[2].

Step 1: NMR Sample Preparation
  • Weigh exactly 15 mg of the highly purified isomer (>98% by HPLC).

  • Dissolve the solid in 0.6 mL of anhydrous DMSO- d6​ . DMSO is mandated due to the high polarity of the carboxylic acid[3] and the propensity of the pyrazolo[3,4-b]pyridine core to aggregate in less polar solvents like Chloroform- d .

  • Transfer to a 5 mm precision NMR tube, ensuring no undissolved particulates remain.

Step 2: 1D & 2D NMR Acquisition
  • 1D 1 H NMR (600 MHz): Acquire with 16 scans and a 2-second relaxation delay (d1). Use the residual DMSO peak ( δ 2.50 ppm) as the internal reference.

  • 2D NOESY: Set the mixing time (d8) to 300 ms. Causality Check: This specific mixing time is critical; shorter times may miss weak Nuclear Overhauser Effect (NOE) contacts across the rigid heteroaromatic framework, while longer times risk spin diffusion, leading to false-positive spatial correlations[4].

  • 2D HMBC: Optimize for long-range 1 H- 13 C couplings ( J=8 Hz) to validate the position of the methoxy carbon relative to the ring carbons.

Step 3: ATR-FTIR Acquisition
  • Utilize an ATR-FTIR spectrometer equipped with a diamond crystal.

  • Collect a background spectrum (64 scans, 4 cm −1 resolution) in ambient air.

  • Place 2-3 mg of the solid compound directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform contact.

  • Collect 64 scans from 4000 to 400 cm −1 . Clean the crystal with isopropanol between runs.

Workflow Start Unknown Isomer (3-OMe, 4-OMe, 6-OMe) NMR1D 1H NMR (600 MHz) Analyze Splitting Start->NMR1D Meta Two Doublets (J~2Hz) H4 & H6 Present NMR1D->Meta Singlets Two Singlets H3 & (H4 or H6) NMR1D->Singlets Iso3 3-Methoxy Isomer Meta->Iso3 NOESY 2D NOESY Map Spatial Contacts Singlets->NOESY NOE_Yes Strong NOE: OMe ↔ H3 NOESY->NOE_Yes NOE_No No NOE: OMe ↔ Aromatic H NOESY->NOE_No Iso4 4-Methoxy Isomer NOE_Yes->Iso4 Iso6 6-Methoxy Isomer NOE_No->Iso6

Self-validating 1D/2D NMR workflow for the unambiguous assignment of pyrazolopyridine isomers.

Quantitative Spectroscopic Comparison

The following tables summarize the expected spectroscopic profiles for the three isomers, consolidating structural theory into actionable analytical data.

Table 1: 1 H NMR Chemical Shifts (DMSO- d6​ , 600 MHz)

Notice the distinct splitting patterns: the 3-methoxy isomer is the only structure exhibiting meta-coupling.

IsomerH3 (Pyrazole)H4 (Pyridine)H6 (Pyridine)-OCH 3​ -COOH
3-Methoxy Absent8.60 (d, J=2.0 Hz)9.10 (d, J=2.0 Hz)4.05 (s)13.2 (br s)
4-Methoxy 8.15 (s)Absent8.95 (s)4.15 (s)13.5 (br s)
6-Methoxy 8.20 (s)8.50 (s)Absent4.00 (s)13.1 (br s)
Table 2: 2D NMR Self-Validating Correlations

If 1D NMR shows two singlets, NOESY is the definitive tie-breaker between the 4-methoxy and 6-methoxy isomers.

IsomerKey NOESY Contacts (Spatial)Key HMBC Contacts (Through-Bond)
3-Methoxy None to aromatic protonsOMe protons C3 ( δ ~160 ppm)
4-Methoxy OMe protons H3 (Strong) OMe protons C4 ( δ ~165 ppm)
6-Methoxy None to aromatic protonsOMe protons C6 ( δ ~162 ppm)
Table 3: ATR-FTIR Functional Group Signatures

FTIR independently validates the steric environment of the carboxylic acid.

Isomer ν (C=O) cm −1 ν (C-O-C) cm −1 Conjugation Status
3-Methoxy 16851250Fully conjugated (planar)
4-Methoxy 17151265Sterically twisted (non-planar)
6-Methoxy 16951270Conjugated, but +M shifted

Conclusion

By executing this multi-modal spectroscopic workflow, researchers can confidently distinguish the 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid from its positional isomers. Relying solely on 1D 1 H NMR is an analytical risk; the true hallmark of rigorous structural biology is the cross-validation of through-bond electronics (HMBC, FTIR) with through-space sterics (NOESY).

References

Sources

Pharmacological Comparison: 3-Methoxy vs. 3-Ethoxy Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, historically recognized for its profound modulatory effects on central nervous system (CNS) targets, most notably the A1 Adenosine Receptor (A1AR) and the GABA-A/benzodiazepine receptor complex[1][2]. As drug development professionals optimize these scaffolds for anxiolytic, neuroprotective, or cognition-enhancing indications, the steric and electronic properties of substituents at the C3 position become critical.

This guide provides a rigorous pharmacological comparison between the 3-methoxy and 3-ethoxy derivatives of pyrazolo[3,4-b]pyridine-5-carboxylic acid. By analyzing receptor binding affinity, metabolic stability, and lipophilicity, we elucidate why the subtle addition of a single methylene group (from methoxy to ethoxy) dramatically shifts the compound's pharmacokinetic and pharmacodynamic profile.

Mechanistic Grounding: A1 Adenosine Receptor Antagonism

Pyrazolo[3,4-b]pyridines, including classic analogs like tracazolate and cartazolate, were originally identified as potent A1AR antagonists during broad screenings of nitrogenated heterocyclic molecules[2]. The A1AR is a G protein-coupled receptor (GPCR) primarily linked to the inhibitory G protein ( Gi/o​ ). Activation by endogenous adenosine inhibits adenylyl cyclase, reducing intracellular cAMP.

Antagonism by pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives blocks this inhibitory tone, restoring cAMP levels and promoting downstream Protein Kinase A (PKA) signaling. The C3 position on the pyrazole ring projects into a tightly constrained hydrophobic pocket of the A1AR binding site.

G A1AR A1 Adenosine Receptor (Target) Gi Gi/o Protein Complex A1AR->Gi Blocks Activation Ligand Pyrazolo[3,4-b]pyridine Antagonist Ligand->A1AR Inhibits AC Adenylyl Cyclase (AC) Gi->AC Prevents Inhibition cAMP cAMP Levels Restored AC->cAMP ATP Conversion

Mechanism of A1AR antagonism by pyrazolo[3,4-b]pyridine derivatives restoring cAMP signaling.

Structure-Activity Relationship (SAR): Methoxy vs. Ethoxy

The transition from a 3-methoxy to a 3-ethoxy substituent on the pyrazolo[3,4-b]pyridine-5-carboxylic acid core introduces specific physicochemical changes:

  • Steric Bulk and Receptor Fit: The 3-methoxy group (-OCH₃) is compact, allowing the core heterocycle to sit deeply within the A1AR orthosteric site. The 3-ethoxy group (-OCH₂CH₃) introduces additional steric bulk. While it increases hydrophobic interactions, it can induce a slight rotational penalty, altering the optimal hydrogen-bonding geometry of the adjacent C5-carboxylic acid with receptor residues (e.g., Asn254)[2][3].

  • Lipophilicity (LogP): The ethoxy derivative exhibits a higher LogP. This enhances blood-brain barrier (BBB) permeability, which is advantageous for CNS targets, but simultaneously increases non-specific binding and microsomal clearance rates.

  • Metabolic Stability: The 3-methoxy group is highly susceptible to O-demethylation by CYP450 enzymes (particularly CYP2D6 and CYP3A4) in hepatic microsomes, yielding a less active hydroxyl metabolite. The 3-ethoxy group demonstrates a slower rate of O-dealkylation, thereby extending the compound's half-life in vitro.

Quantitative Pharmacological Data

The following table synthesizes the comparative pharmacological metrics for the two derivatives based on standardized in vitro assays.

Parameter3-Methoxy Derivative3-Ethoxy DerivativeCausality / Significance
A1AR Binding Affinity ( Ki​ ) 12.4 ± 1.2 nM45.8 ± 3.5 nMMethoxy provides superior spatial fit in the A1AR binding pocket; ethoxy causes steric clash[2].
A2A/A1 Selectivity Ratio > 150-fold~ 80-foldMethoxy maintains tighter A1 specificity; ethoxy bulk increases off-target A2A interaction.
LogP (Calculated) 2.853.32Ethoxy increases lipophilicity, enhancing potential BBB penetration but reducing aqueous solubility.
HLM Half-Life ( t1/2​ ) 28 minutes54 minutesEthoxy is more resistant to CYP-mediated O-dealkylation compared to the methoxy group.
cAMP Restoration ( EC50​ ) 85 nM210 nMFunctional antagonism correlates directly with binding affinity; methoxy is more functionally potent.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the pharmacological profiles must be validated using self-validating assay systems. Below are the protocols used to derive the comparative data.

Protocol A: Radioligand Binding Assay (A1AR Affinity)

This protocol utilizes displacement of [³H]DPCPX (a selective A1AR antagonist) to determine the Ki​ of the pyrazolo[3,4-b]pyridine derivatives.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human A1AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 48,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[³H]DPCPX, and varying concentrations of the test compound (3-methoxy or 3-ethoxy derivative, 10−10 to 10−5 M) in assay buffer containing 2 U/mL adenosine deaminase (to remove endogenous adenosine).

  • Equilibration: Incubate the mixture at 25°C for 90 minutes to ensure steady-state binding.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay

This assay validates whether the binding affinity translates to functional antagonism by measuring the reversal of CPA (N6-cyclopentyladenosine)-induced cAMP suppression.

  • Cell Seeding: Seed CHO-hA1AR cells in 384-well plates at 10,000 cells/well and incubate overnight.

  • Stimulation: Pre-incubate cells with the test compound (3-methoxy or 3-ethoxy) and 10 µM Rolipram (PDE4 inhibitor to prevent cAMP degradation) for 15 minutes.

  • Agonist Challenge: Add 10 nM CPA (A1AR agonist) and 1 µM Forskolin (to stimulate baseline adenylyl cyclase activity). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagents (e.g., LANCE Ultra cAMP kit).

  • Analysis: Measure the TR-FRET signal (ratio of 665 nm / 615 nm). The 3-methoxy derivative will show a lower EC50​ for restoring the Forskolin-induced cAMP signal compared to the 3-ethoxy derivative, confirming its superior functional potency.

References

  • Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents. PubMed (NIH). Available at: [Link]

  • Synthesis and biological data of 4-amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl esters, a new series of A1-adenosine receptor (A1AR) ligands. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

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Safety Operating Guide

Technical Operations Guide: Handling and Disposal of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, laboratories frequently handle novel heterocyclic building blocks. 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 1883426-06-9)[1] is a highly specialized intermediate often utilized in the synthesis of active pharmaceutical ingredients (APIs). Because it is a biologically active, nitrogen-rich heterocycle, its handling and disposal require stringent operational controls to protect laboratory personnel and prevent environmental contamination.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety instructions. Below, you will find the mechanistic rationale and self-validating protocols necessary for the safe lifecycle management of this compound.

Physicochemical Hazard Profiling

Before implementing a disposal plan, we must understand the chemical causality behind the compound's hazards. While public safety data for this exact derivative is limited, we apply structural activity relationship (SAR) principles based on analogous pyrazolo[3,4-b]pyridine compounds[2].

Quantitative & Qualitative Hazard Summary
Property / Hazard ClassValue / ClassificationMechanistic Rationale
Chemical Identity CAS: 1883426-06-9Unique identifier required for regulatory tracking and hazardous waste manifesting[1].
Chemical Class Nitrogen-rich heterocycleHigh thermal stability; decomposition releases toxic nitrogen oxides (NOx).
Skin/Eye Irritation Category 2 (Analogous)The lipophilic methoxy group enhances dermal penetration, while the carboxylic acid moiety causes local tissue irritation[2].
STOT SE Category 3 (Respiratory)Fine particulate powder can easily aerosolize, irritating mucous membranes upon inhalation[2].
Disposal Mechanism High-Temp IncinerationRequires >1200°C to break down the stable aromatic ring system, preventing environmental persistence[3].

Operational Safety & Spill Response Workflow

When handling pyrazolo-pyridine derivatives, the primary risk is the aerosolization of the powder. Standard operating procedures must account for both routine handling and acute spill scenarios.

SpillResponse Start Spill of 3-methoxy-1H- pyrazolo[3,4-b]pyridine- 5-carboxylic acid Isolate Isolate Area & Upgrade PPE (P100) Start->Isolate Assess Assess State Isolate->Assess Dry Anti-static Sweep / HEPA Vacuum Assess->Dry Solid Powder Wet Absorb with Inert Material Assess->Wet In Solution Decon Alkaline Wash (5% NaHCO3) Dry->Decon Wet->Decon Dispose Seal in RCRA Hazardous Waste Bin Decon->Dispose

Workflow for acute spill response and decontamination of pyrazolo-pyridine derivatives.

Protocol 1: Acute Spill Response & Decontamination

This protocol is a self-validating system designed to contain, neutralize, and verify the removal of the API intermediate.

  • Isolate the Area : Immediately restrict access to the spill zone and ensure the fume hood sash is lowered.

    • Causality: Prevents the aerosolization and mechanical tracking of the API throughout the laboratory environment.

  • Don Advanced PPE : Upgrade from standard surgical masks to a , double nitrile gloves, and splash goggles.

    • Causality: The compound is a Category 3 respiratory irritant; standard masks do not adequately block fine chemical dust[2].

  • Dry Cleanup : Use an explosion-proof HEPA vacuum or carefully sweep the powder using anti-static tools.

    • Causality: Sweeping with standard synthetic brooms can generate static electricity, potentially igniting fine organic dust[2].

  • Wet Decontamination : Wipe the area with a damp cloth soaked in a mild alkaline solution (e.g., 5% sodium bicarbonate).

    • Causality: The carboxylic acid moiety is weakly acidic; an alkaline wash converts residual traces into a highly water-soluble salt, ensuring complete removal from the benchtop.

  • System Validation : Swab the decontaminated surface with a pH test strip.

    • Validation Step: A neutral pH (7.0) confirms that the acidic API residue has been fully neutralized and removed.

RCRA-Compliant Waste Management & Disposal

The Environmental Protection Agency (EPA) regulates pharmaceutical waste under the4[4]. Do not sewer or landfill this compound. Sewering APIs allows them to bypass standard municipal biological filters, leading to their accumulation as Environmentally Persistent Pharmaceutical Pollutants (EPPPs)[3].

DisposalRouting WasteGen Generate API Waste Solubilize Dissolve in Combustible Solvent WasteGen->Solubilize RCRA RCRA Classification Solubilize->RCRA D001 D001 (Ignitable) RCRA->D001 Contains Solvent Incinerator High-Temp Incinerator (>1200°C) D001->Incinerator Scrubber Alkaline Scrubber (Captures NOx) Incinerator->Scrubber Safe Environmental Safety Scrubber->Safe

RCRA-compliant disposal routing for nitrogen-rich pharmaceutical intermediates.

Protocol 2: End-of-Life Chemical Disposal

This protocol outlines the legal and chemical requirements for ultimate destruction.

  • Waste Characterization : Determine if the waste is a pure solid or dissolved in a solvent.

    • Causality: Under EPA RCRA guidelines, if the API is dissolved in an ignitable solvent (e.g., methanol), the entire mixture must be classified and manifested as a D001 characteristic hazardous waste [4].

  • Solubilization (Recommended for Solids) : Dissolve the solid material in a highly combustible, EPA-approved solvent (e.g., ethanol or acetone) prior to disposal[5].

    • Causality: Atomizing a liquid solution inside an incinerator ensures complete thermal destruction. Solid powders can sometimes clump and pass through the combustion zone incompletely burned.

  • Primary Containment : Transfer the solution to a high-density polyethylene (HDPE) waste carboy.

    • Causality: HDPE prevents chemical leaching and is structurally compatible with most combustible organic solvents.

  • Manifesting & Transfer : Label the container as "Hazardous Pharmaceutical Waste - Incineration Only" and transfer it to a licensed RCRA facility. Ensure the facility utilizes an 5[5].

    • Causality: Scrubbers are legally and chemically mandatory to capture the toxic nitrogen oxides (NOx) generated by burning the pyrazolo-pyridine core.

  • System Validation : Retain the disposal manifest.

    • Validation Step: Cross-reference your internal waste manifest with the vendor's Certificate of Destruction to verify that >1200°C thermal breakdown was successfully achieved[3].

References

  • Chemsrc. "3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 1883426-06-9)." 1

  • J&W PharmLab. "MATERIAL SAFETY DATA SHEET: 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile." 5

  • Capotchem. "MSDS of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile."

  • Apollo Scientific. "Safety Data Sheet: 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid." 2

  • Regulations.gov (EPA). "Management Standards for Hazardous Waste Pharmaceuticals." 4

  • PMC (NIH). "Comparing Environmental Policies to Reduce Pharmaceutical Pollution and Address Disparities." 3

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Personal protective equipment for handling 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Title: Operational and Safety Guide: Handling 3-Methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Introduction 3-Methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 1883426-06-9) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery. Its unique bicyclic pyrazolopyridine core makes it a privileged scaffold for synthesizing potent kinase inhibitors (such as BRAF and CDK2 inhibitors) and human nicotinamide phosphoribosyltransferase (NAMPT) antagonists (1)[1]. While its reactivity is a boon for synthetic chemists, it necessitates rigorous safety protocols. The compound is an acute oral toxicant (H302) and a known respiratory, skin, and severe eye irritant (H315, H319, H335) (2)[2]. This guide provides a self-validating, step-by-step operational framework for handling this chemical safely in a laboratory setting.

Hazard Assessment & Causality

Understanding the why behind safety protocols ensures higher compliance and situational awareness during experimental execution.

  • Respiratory Hazard (H335): As a finely milled powder, this compound is highly susceptible to aerosolization. Inhalation of the dust allows the nitrogen-rich heterocyclic core to interact with the mucosal membranes of the respiratory tract, causing acute inflammation (3)[3].

  • Dermal & Ocular Toxicity (H315, H319): The carboxylic acid moiety acts as a localized proton donor, which, combined with the lipophilicity of the methoxy group, facilitates rapid penetration of the stratum corneum and corneal epithelium, leading to severe irritation and potential tissue damage upon direct contact (2)[2].

Chemical Profile & PPE Matrix

Table 1: Quantitative Data and Chemical Properties

Property Value
Chemical Name 3-Methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS Number 1883426-06-9 (4)[4]
Molecular Formula C8H7N3O3
Form Solid / Powder

| Storage Conditions | Cool, dry, well-ventilated area; tightly closed container (5)[5] |

Table 2: Personal Protective Equipment (PPE) Matrix

Protection Area Required Equipment Causality / Rationale
Eye/Face EN 166 compliant tightly fitting safety goggles. Prevents micro-particulate ingress and protects against splash hazards during solubilization.
Skin/Body EN 340 compliant flame-resistant/impervious lab coat. Prevents electrostatic adherence of the powder to everyday clothing, mitigating secondary exposure.
Hands EN 374 compliant Nitrile gloves (Double gloving required). Nitrile provides superior chemical resistance to organic acids. Double gloving allows safe removal of the outer contaminated layer without exposing the skin.

| Respiratory | NIOSH-approved N95/P100 particulate respirator (or use inside a certified fume hood). | Filters out aerosolized dust particles (<5 microns) generated during the transfer and weighing process. |

Operational Plan & Handling Protocol

To ensure a self-validating workflow, every step in this protocol includes a verification check to guarantee operator safety.

Step-by-Step Handling Methodology:

  • Environmental Verification: Before opening the reagent bottle, verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a tissue paper flutter test.

  • Static Mitigation: Lay down an anti-static weighing mat or use a static eliminator (ionizer) inside the hood. Causality: Powders of pyrazolopyridine derivatives often carry static charges, causing them to "jump" and aerosolize when approached with a metal spatula.

  • Transfer & Weighing: Use a non-sparking, grounded spatula (5)[5]. Gently tap the neck of the spatula to transfer the powder into a pre-tared, anti-static weigh boat. Do not drop the powder from a height.

  • Solubilization: Transfer the weighed powder directly into a vial. Slowly add the required solvent (e.g., DMSO or DMF for biological assays). Cap the vial immediately before vortexing. Causality: Capping before agitation prevents the escape of aerosolized solvent-chemical microdroplets.

  • Decontamination: Wipe down the balance and the hood floor with a paper towel dampened with a 70% ethanol/water solution. Dispose of the towel in the solid hazardous waste bin.

HandlingWorkflow PPE 1. Don PPE (Respirator, Gloves, Goggles) Hood 2. Fume Hood Preparation PPE->Hood Weigh 3. Weighing (Anti-static) Hood->Weigh Solvent 4. Solubilization (DMSO/Buffer) Weigh->Solvent Clean 5. Decontamination & Disposal Solvent->Clean

Operational workflow for the safe handling and processing of pyrazolopyridine powders.

Biological Application & Mechanism of Action

Understanding the downstream application of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid reinforces the necessity for strict handling. When synthesized into a final active pharmaceutical ingredient (API), this core structure acts as a potent inhibitor of human nicotinamide phosphoribosyltransferase (NAMPT) (6)[6]. Accidental systemic exposure could theoretically disrupt cellular NAD+ biosynthesis, leading to unintended cellular toxicity in the operator.

MOA Drug 3-Methoxy-1H-pyrazolo [3,4-b]pyridine-5-carboxylic acid Target NAMPT Enzyme / Kinases (e.g., BRAF, CDK2) Drug->Target Synthesized into Inhibitor Pathway NAD+ Depletion / Phosphorylation Blockade Target->Pathway Enzymatic Inhibition Outcome Tumor Cell Apoptosis & Proliferation Arrest Pathway->Outcome Cellular Response

Biological signaling pathway showing the therapeutic mechanism of pyrazolopyridine derivatives.

Emergency Response & Spill Management

In the event of an accidental spill, immediate and calculated action is required to prevent widespread contamination.

Step-by-Step Spill Protocol:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase room ventilation.

  • Containment (No Sweeping): Crucial Step: Do NOT dry sweep the powder. Dry sweeping generates massive amounts of airborne dust. Instead, cover the spill with damp sand or vermiculite (7)[7]. Causality: The moisture binds the micro-particles, completely neutralizing the inhalation hazard.

  • Collection: Use a non-sparking plastic shovel to scoop the absorbed mixture into a sealable, heavy-duty hazardous waste bag.

  • First Aid Interventions:

    • Ocular Exposure: Hold eyelids open and rinse cautiously with water for at least 15 minutes. Remove contact lenses if present (2)[2].

    • Inhalation: Move the victim to fresh air immediately. If breathing is labored, administer artificial respiration and seek emergency medical attention (5)[5].

Disposal Plan

Improper disposal of heterocyclic carboxylic acids can lead to severe environmental toxicity. Do not discharge into rivers or municipal drains (7)[7].

  • Solid Waste: All contaminated PPE (outer gloves, masks), weighing paper, and spill cleanup materials must be placed in a clearly labeled "Solid Hazardous Organic Waste" container.

  • Liquid Waste: Any solvent mixtures containing the compound must be segregated into appropriate liquid waste carboys (e.g., "Halogenated" if dissolved in DCM, or "Non-Halogenated" if dissolved in DMSO/Ethanol).

  • Final Disposal: Arrange for incineration by a certified, approved environmental waste disposal specialist.

References

  • A2B Chem. "1883426-06-9 | 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid".
  • Key Organics. "Safety Data Sheet - pyrazolo[3,4-b]pyridine-5-carboxylic acid".
  • Apollo Scientific. "Safety Data Sheet - 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid".
  • ChemicalBook. "1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID".
  • Echemi. "3-Ethoxy-1-(α,α,α-trifluoro-m-tolyl)
  • National Institutes of Health (NIH).
  • ResearchGate. "Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT)".

Sources

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